molecular formula C75H134N10O35 B10855413 tri-GalNAc-COOH

tri-GalNAc-COOH

Cat. No.: B10855413
M. Wt: 1735.9 g/mol
InChI Key: SPYOMGAJOYWUJU-JNYSMVCCSA-N
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Description

Tri-GalNAc-COOH is a useful research compound. Its molecular formula is C75H134N10O35 and its molecular weight is 1735.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C75H134N10O35

Molecular Weight

1735.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C75H134N10O35/c1-49(89)82-63-69(104)66(101)52(43-86)118-72(63)115-27-7-4-13-55(92)76-21-10-24-79-58(95)16-31-112-46-75(85-61(98)19-30-107-35-37-109-39-41-111-42-40-110-38-36-108-34-20-62(99)100,47-113-32-17-59(96)80-25-11-22-77-56(93)14-5-8-28-116-73-64(83-50(2)90)70(105)67(102)53(44-87)119-73)48-114-33-18-60(97)81-26-12-23-78-57(94)15-6-9-29-117-74-65(84-51(3)91)71(106)68(103)54(45-88)120-74/h52-54,63-74,86-88,101-106H,4-48H2,1-3H3,(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)(H,82,89)(H,83,90)(H,84,91)(H,85,98)(H,99,100)/t52-,53-,54-,63-,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-/m1/s1

InChI Key

SPYOMGAJOYWUJU-JNYSMVCCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O

Origin of Product

United States

Foundational & Exploratory

The Core Structure of Tri-GalNAc-COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure, synthesis, and biological interactions of tri-GalNAc-COOH, a critical component in targeted drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, a representative synthesis protocol, its interaction with the asialoglycoprotein receptor (ASGPR), and its role in receptor-mediated endocytosis.

Molecular Structure and Chemical Properties

This compound is a synthetic molecule designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity makes it an invaluable tool for liver-targeted therapies. The core structure consists of three N-acetylgalactosamine (GalNAc) residues multivalently displayed on a central scaffold. This triantennary arrangement is crucial for its high binding affinity. The GalNAc cluster is connected via a flexible polyethylene glycol (PEG) linker, which terminates in a carboxylic acid group (-COOH). This terminal functional group allows for the covalent conjugation of various therapeutic payloads, such as small molecules, oligonucleotides, or proteins.

Below is a 2D representation of the this compound structure:

2D structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Chemical Formula C75H134N10O35
Molecular Weight ~1735.9 g/mol [1][2]
CAS Number 1953146-81-0[1][2]
Appearance White to off-white solid
Solubility Soluble in water (up to 50 mM) and DMSO.[1]
Purity Typically ≥90% (HPLC)

Asialoglycoprotein Receptor (ASGPR) Binding Affinity

The multivalent presentation of GalNAc residues in this compound dramatically enhances its binding affinity to the ASGPR compared to monovalent GalNAc. This "cluster effect" is a cornerstone of its utility in targeted drug delivery. While the affinity of a single GalNAc moiety for ASGPR is in the micromolar to millimolar range, triantennary constructs exhibit nanomolar or even picomolar affinity.

LigandASGPR Binding Affinity (Kd)Fold Increase (approx.)
Monovalent GalNAc~40 µM1x
Tri-GalNAc Conjugates < 100 pM - Low nM >1000x

Representative Experimental Protocol: Synthesis of a Triantennary GalNAc Ligand

While the precise, proprietary synthesis of commercially available this compound may vary, a general and representative multi-step chemical synthesis can be outlined based on established methodologies for creating triantennary GalNAc clusters. The following protocol is a composite of techniques described in the literature for similar structures.

Objective: To synthesize a triantennary N-acetylgalactosamine scaffold with a terminal carboxylic acid.

Materials:

  • Protected GalNAc derivatives (e.g., with acetyl or other protecting groups on the hydroxyls)

  • A trifunctional core scaffold molecule (e.g., tris(hydroxymethyl)aminomethane - TRIS)

  • Linker molecules with appropriate functional groups

  • Coupling agents (e.g., HBTU, DCC)

  • Bases (e.g., DIPEA, Et3N)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., hydrazine, sodium methoxide)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Methodology:

  • Activation of the GalNAc Monomer: A suitably protected N-acetylgalactosamine derivative with a carboxylic acid linker is activated using a coupling agent like HBTU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

  • Coupling to the Central Scaffold: The activated GalNAc monomer is then reacted with a trifunctional amine scaffold. The reaction is typically stirred at room temperature for several hours to ensure the formation of the tri-substituted product.

  • Purification of the Protected Triantennary Cluster: The crude product is purified using column chromatography on silica gel to isolate the protected tri-GalNAc intermediate.

  • Deprotection of the Sugar Hydroxyl Groups: The protecting groups on the hydroxyls of the GalNAc residues are removed. For example, acetyl groups can be removed by treatment with a mild base like sodium methoxide in methanol.

  • Introduction of the PEG Linker and Terminal Carboxylic Acid: The deprotected cluster is then reacted with a PEG linker that has a protected carboxylic acid at one end and a reactive group at the other to attach to the central scaffold.

  • Final Deprotection and Purification: The protecting group on the terminal carboxylic acid is removed, and the final this compound product is purified by reverse-phase HPLC to yield a highly pure compound.

  • Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.

Biological Interaction and Signaling Pathway

This compound functions as a high-affinity ligand for the ASGPR, initiating receptor-mediated endocytosis upon binding. This process is a highly efficient mechanism for the internalization of extracellular molecules into hepatocytes.

ASGPR-Mediated Endocytosis Pathway

The binding of a this compound-conjugated therapeutic to the ASGPR on the hepatocyte surface triggers a cascade of events leading to its internalization and trafficking to the lysosome.

ASGPR_Pathway cluster_membrane Ligand This compound Conjugate Binding Binding Ligand->Binding ASGPR ASGPR ASGPR->Binding PlasmaMembrane Hepatocyte Plasma Membrane CoatedPit Clathrin-Coated Pit Formation Binding->CoatedPit Endocytosis Endocytosis CoatedPit->Endocytosis CoatedVesicle Clathrin-Coated Vesicle Endocytosis->CoatedVesicle Uncoating Uncoating CoatedVesicle->Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome Dissociation pH-mediated Dissociation EarlyEndosome->Dissociation LateEndosome Late Endosome Dissociation->LateEndosome Ligand Recycling Receptor Recycling Dissociation->Recycling Receptor Lysosome Lysosome LateEndosome->Lysosome Degradation Payload Release/ Degradation Lysosome->Degradation Recycling->ASGPR LYTAC_Workflow start Start synthesis Synthesize LYTAC: Conjugate this compound to protein-binding moiety start->synthesis purification Purify and Characterize LYTAC Conjugate synthesis->purification cell_culture Culture ASGPR-expressing hepatocytes (e.g., HepG2) purification->cell_culture treatment Treat cells with LYTAC conjugate cell_culture->treatment incubation Incubate for a defined time period treatment->incubation analysis Analyze protein degradation (e.g., Western Blot, ELISA) incubation->analysis end End analysis->end

References

The Role of Tri-GalNAc in Receptor-Mediated Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted delivery of therapeutics to hepatocytes has been significantly advanced by leveraging the natural biological pathway of receptor-mediated endocytosis. A pivotal component of this strategy is the use of trivalent N-acetylgalactosamine (tri-GalNAc) ligands, which exhibit high affinity and specificity for the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of liver cells. This technical guide provides an in-depth examination of the molecular interactions, cellular trafficking pathways, and quantitative parameters governing tri-GalNAc-mediated endocytosis. Furthermore, it offers detailed protocols for key experimental assays and visualizes the core processes using logical and signaling pathway diagrams to support drug development and fundamental research in this field.

The Tri-GalNAc Ligand and Asialoglycoprotein Receptor (ASGPR) Interaction

The asialoglycoprotein receptor (ASGPR) is a C-type lectin that plays a crucial role in the clearance of desialylated glycoproteins from circulation[1][2]. Its high expression level on hepatocytes, with an estimated 500,000 to 1.8 million receptors per cell, makes it an ideal target for liver-specific drug delivery[3]. The receptor is a hetero-oligomer, typically composed of two subunits, ASGR1 and ASGR2, which are essential for its proper function.

A key characteristic of the ASGPR is its significantly enhanced binding affinity for multivalent ligands compared to monovalent ones, a phenomenon known as the "cluster effect". While a single GalNAc moiety binds with low affinity, a triantennary configuration, where three GalNAc molecules are spatially arranged, leads to a dramatic increase in binding avidity, perfectly matching the trimeric nature of the receptor[4]. This high-affinity interaction is the foundation of the tri-GalNAc drug delivery platform.

Data Presentation: Quantitative Parameters of Tri-GalNAc/ASGPR Interaction

The efficiency of tri-GalNAc-mediated endocytosis is governed by several key quantitative parameters. The following tables summarize critical data gathered from various studies.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd)
Monovalent GalNAc~40 µMIn vitro[4]
Trivalent GalNAcNanomolar (nM) rangeIn vitro
Receptor Kinetics
ASGPR Number per Cell~500,000Hepatocytes
ASGPR Number per Cell1.8 millionMouse Hepatocytes (in vivo model)
Receptor Internalization Half-life5 days (Antibody-Receptor Complex)In vivo Mouse Model
Receptor Degradation Half-life15 hoursIn vivo Mouse Model
Cellular Uptake & Gene Silencing
GalNAc-siRNA in Cytoplasm~0.3% of endocytosed amountIn vivo
GalNAc-ASO Endosomal Escape1-2%In vivo
IC50 (GalNAc3-siApoB)1 nMPrimary Mouse Hepatocytes
IC50 (GalNAc2-siApoB)80 nMPrimary Mouse Hepatocytes

The Endocytic Pathway of Tri-GalNAc Conjugates

Upon binding of a tri-GalNAc conjugated molecule to the ASGPR, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form intracellular vesicles.

G Tri-GalNAc Mediated Endocytosis Workflow cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tri_GalNAc_Drug Tri-GalNAc Conjugate ASGPR ASGPR Tri_GalNAc_Drug->ASGPR 1. Binding Clathrin_Pit Clathrin-Coated Pit ASGPR->Clathrin_Pit 2. Internalization Endosome Early Endosome Clathrin_Pit->Endosome 3. Vesicle Formation Late_Endosome Late Endosome /Lysosome Endosome->Late_Endosome 5a. Trafficking & Degradation RISC RISC Endosome->RISC 5b. Endosomal Escape (siRNA release) Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle 4a. Receptor Dissociation (Low pH) mRNA_Degradation mRNA Degradation RISC->mRNA_Degradation 6. Gene Silencing Recycling_Vesicle->ASGPR 4b. Receptor Recycling

Caption: Workflow of tri-GalNAc conjugate binding, uptake, and intracellular processing.

Once inside the cell, the vesicle matures into an early endosome. The acidic environment of the endosome (pH ~6.0) facilitates the dissociation of the tri-GalNAc ligand from the ASGPR. The receptor is then sorted into recycling vesicles and transported back to the cell surface for reuse, while the conjugate remains in the endosome. For the therapeutic payload, such as a small interfering RNA (siRNA), to be effective, it must escape the endosome and enter the cytoplasm. This endosomal escape is a critical and often rate-limiting step in the delivery process. Once in the cytoplasm, the siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of its target messenger RNA (mRNA), resulting in gene silencing.

Signaling Pathway

While the primary role of ASGPR is endocytosis, engagement of the receptor can also initiate intracellular signaling cascades. In dendritic cells, ASGPR ligation has been shown to activate a Syk-dependent pathway leading to the activation of MAPK ERK1/2 and JNK, ultimately resulting in the expression of IL-10. While the specific signaling consequences in hepatocytes are less characterized, it is plausible that similar pathways are involved, potentially influencing cellular responses beyond simple cargo degradation.

G ASGPR Signaling Cascade (Adapted from DC model) Tri_GalNAc Tri-GalNAc Ligand ASGPR ASGPR Tri_GalNAc->ASGPR Binding Syk Syk ASGPR->Syk Activates Akt Akt ASGPR->Akt PLCg2 PLCγ2 Syk->PLCg2 MAPK MAPK (ERK1/2, JNK) Syk->MAPK PKCd PKCδ PLCg2->PKCd p90RSK p90RSK MAPK->p90RSK CREB CREB p90RSK->CREB IL10 IL-10 Gene Expression CREB->IL10 GSK3 GSK-3α/β Akt->GSK3 Beta_Catenin β-catenin Akt->Beta_Catenin Beta_Catenin->IL10

Caption: Potential ASGPR signaling pathway upon ligand binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and internalization of tri-GalNAc conjugates.

Ligand Binding Assay via Flow Cytometry

This protocol details a competitive binding assay to determine the binding affinity of a tri-GalNAc conjugate to ASGPR on hepatocytes.

Materials:

  • Hepatocytes (e.g., HepG2 cell line or primary hepatocytes)

  • Biotinylated tri-GalNAc ligand

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 647)

  • Unlabeled tri-GalNAc conjugate (for competition)

  • DPBS with 2% BSA (Binding Buffer)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest hepatocytes and resuspend in cold Binding Buffer to a density of 2 x 10^6 cells/mL. Aliquot 100 µL (200,000 cells) into each FACS tube.

  • Competition Setup: Prepare serial dilutions of the unlabeled tri-GalNAc conjugate in Binding Buffer. Add these dilutions to the respective tubes. For the positive control (maximum binding), add only Binding Buffer.

  • Ligand Incubation: Add a constant, saturating concentration of biotinylated tri-GalNAc ligand to all tubes. Incubate at 4°C for 2 hours on an orbital shaker.

  • Washing: Centrifuge the cells at 50 x g for 2 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 1 mL of cold Binding Buffer.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of Binding Buffer containing the streptavidin-fluorophore conjugate at the manufacturer's recommended dilution. Incubate for 20-30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells once more with 1 mL of cold Binding Buffer.

  • Flow Cytometry: Resuspend the final cell pellet in 250 µL of cold Binding Buffer and acquire data on a flow cytometer.

  • Data Analysis: Determine the Median Fluorescence Intensity (MFI) for each sample. Plot the MFI against the concentration of the unlabeled competitor to determine the IC50 value.

Visualization of Conjugate Internalization by Confocal Microscopy

This protocol allows for the direct visualization of the uptake and intracellular trafficking of fluorescently labeled tri-GalNAc conjugates.

Materials:

  • HepG2 cells

  • Glass-bottom culture dishes

  • Fluorescently labeled tri-GalNAc conjugate (e.g., Cy5.5-labeled)

  • Serum-free DMEM

  • DAPI (for nuclear counterstain)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells onto glass-bottom dishes and culture until they reach 60-80% confluency.

  • Incubation: Replace the culture medium with serum-free DMEM containing the fluorescently labeled tri-GalNAc conjugate (e.g., 1 µM).

  • Time-Lapse Imaging: Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2). Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor internalization.

  • Staining and Fixation (Optional Endpoint): After the final time point, wash the cells with PBS, fix with 4% paraformaldehyde, and counterstain with DAPI.

  • Image Analysis: Analyze the confocal images to observe the localization of the fluorescent signal over time, from the cell membrane to intracellular vesicles. Quantify the fluorescence intensity within the cytoplasm to measure uptake.

Quantification of siRNA-Mediated Gene Knockdown by RT-qPCR

This protocol quantifies the functional outcome of tri-GalNAc-siRNA delivery by measuring the reduction in target mRNA levels.

Materials:

  • Hepatocytes treated with tri-GalNAc-siRNA

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Lysis and RNA Isolation: At a specified time point post-transfection (e.g., 48 hours), lyse the treated hepatocytes and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for both the target gene and the housekeeping gene.

  • Data Acquisition: Run the qPCR reactions on a real-time PCR instrument.

  • Data Analysis: Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCt method. Compare the expression levels in siRNA-treated cells to those in control (e.g., untreated or scrambled siRNA-treated) cells to determine the percentage of gene knockdown.

Conclusion and Future Directions

The tri-GalNAc-ASGPR system represents a highly successful and clinically validated platform for targeted drug delivery to the liver. Its efficacy is rooted in the high-affinity, multivalent interaction between the ligand and its receptor, which triggers rapid and efficient clathrin-mediated endocytosis. Understanding the quantitative aspects of this interaction, the intricacies of the intracellular trafficking pathway, and the methodologies to evaluate these processes is paramount for the continued development of novel hepatocyte-targeted therapeutics.

Future research will likely focus on optimizing linker chemistry to further enhance binding and release kinetics, elucidating the full scope of ASGPR-mediated signaling in hepatocytes, and developing strategies to improve the efficiency of endosomal escape, which remains a significant bottleneck. The experimental frameworks provided in this guide serve as a foundational toolset for researchers and drug developers working to unlock the full potential of this powerful delivery mechanism.

References

The Dawn of Precision Delivery: A Technical Guide to the Discovery and Development of Tri-GalNAc Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has heralded a new era in precision medicine. However, the full potential of these powerful molecules has been historically constrained by the challenge of targeted delivery to specific cell types. A pivotal breakthrough in overcoming this hurdle has been the discovery and development of trivalent N-acetylgalactosamine (tri-GalNAc) ligands. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of tri-GalNAc technology, a cornerstone of modern hepatocyte-targeted drug delivery.

The Discovery of a Key-Lock Mechanism: ASGPR and Tri-GalNAc

The journey of tri-GalNAc-mediated delivery began with the characterization of the asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and almost exclusively expressed on the surface of hepatocytes.[1] Early research revealed that ASGPR is responsible for the clearance of circulating glycoproteins that have lost their terminal sialic acid residues, exposing galactose or N-acetylgalactosamine (GalNAc) moieties.[1] This receptor exhibits a remarkable affinity for GalNAc, with a binding preference for clustered arrangements of these sugar residues.[1]

Subsequent structure-activity relationship studies demonstrated that a trivalent, or triantennary, presentation of GalNAc ligands results in a high-avidity interaction with ASGPR, leading to rapid receptor-mediated endocytosis.[1] This multivalent binding is crucial, as monovalent GalNAc exhibits significantly lower affinity.[2] The precise spatial arrangement of the three GalNAc units, often connected by a flexible linker to a central scaffold, is critical for optimal receptor engagement.

Mechanism of Action: A Cellular Trojan Horse

The tri-GalNAc ligand acts as a homing device, directing its conjugated therapeutic payload specifically to the liver. Once administered, typically via subcutaneous injection, the tri-GalNAc-oligonucleotide conjugate rapidly enters circulation and binds to ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, internalizing the conjugate into the cell within an endosome.

Inside the acidic environment of the endosome, the conjugate dissociates from the ASGPR, which is then recycled back to the cell surface for further ligand uptake. The oligonucleotide payload is subsequently released from the endosome into the cytoplasm, a critical and still not fully understood step, where it can engage with its target messenger RNA (mRNA) to elicit a therapeutic effect, such as gene silencing.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm Tri-GalNAc-siRNA Tri-GalNAc-siRNA Conjugate ASGPR ASGPR Tri-GalNAc-siRNA->ASGPR Binding Endosome Early Endosome ASGPR->Endosome Internalization Late_Endosome Late Endosome Endosome->Late_Endosome Maturation ASGPR_recycled Recycled ASGPR Endosome->ASGPR_recycled Dissociation & Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion siRNA siRNA Late_Endosome->siRNA Endosomal Escape RISC RISC Loading siRNA->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage ASGPR_recycled->ASGPR Return to Membrane

ASGPR-mediated endocytosis of a tri-GalNAc-siRNA conjugate.

Data Presentation: Quantitative Insights into Tri-GalNAc Conjugate Performance

The efficacy of tri-GalNAc-conjugated oligonucleotides is supported by a wealth of quantitative data from preclinical and clinical studies. These data highlight the high affinity of the ligand for its receptor, the potent gene silencing activity, and the favorable pharmacokinetic profiles of these conjugates.

Table 1: Binding Affinity and In Vitro Potency of Tri-GalNAc Conjugates

ParameterValueDescriptionReference
ASGPR Binding Affinity (Kd)
Monovalent GalNAc~40 µMDissociation constant for a single GalNAc moiety.
Trivalent GalNAc~1-10 nMDissociation constant for a tri-GalNAc cluster, demonstrating the avidity gain from multivalency.
In Vitro Gene Silencing (IC50)
siGFP-1 (potent)0.38 nMIntracellular concentration of siRNA required for 50% target gene knockdown in live cells at 10 hours post-release.
siGFP-2 (less potent)2.23 nMIntracellular concentration of siRNA required for 50% target gene knockdown in live cells at 10 hours post-release.
GalNAc-siRNAs (various)2.5 nM - 100 µMRange of IC50 values observed in fluorescence polarization assays for different GalNAc-siRNA conjugates.

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Tri-GalNAc Conjugates

ParameterValueSpeciesDescriptionReference
In Vivo Efficacy (ED50)
GalNAc-siRNA (ApoB100 target)~1 mg/kgMouseSingle subcutaneous dose required to achieve 50% reduction in target gene expression.
Pharmacokinetics
Plasma Half-life (conjugated ASO)Short (rapid clearance)Monkey, HumanThe conjugated form is rapidly cleared from plasma due to efficient uptake by the liver.
Tissue Half-life (unconjugated ASO)~4 weeksMonkeyThe unconjugated ASO, once released in the liver, has a long tissue half-life, contributing to durable efficacy.
Tmax (subcutaneous)1-4 hoursMonkeyTime to reach maximum plasma concentration after subcutaneous administration.
Liver-to-Kidney RatioIncreased at doses <3 mg/kgN/ADemonstrates preferential distribution to the liver at therapeutic doses.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of tri-GalNAc-conjugated oligonucleotides relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis, conjugation, and evaluation of these therapeutic agents.

Synthesis of Tri-GalNAc Ligands and Oligonucleotide Conjugation

The synthesis of tri-GalNAc-conjugated oligonucleotides is most commonly achieved using solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer. This approach allows for the precise and sequential addition of nucleotide building blocks to a solid support.

Workflow for Solid-Phase Synthesis of Tri-GalNAc-Oligonucleotide Conjugates:

Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_conjugation Tri-GalNAc Conjugation cluster_final_steps Cleavage and Deprotection Start Start with Solid Support (e.g., CPG) Coupling Sequential Coupling of Nucleotide Phosphoramidites Start->Coupling Capping Capping of Unreacted 5'-Hydroxyl Groups Coupling->Capping Oxidation Oxidation of Phosphite Triester Capping->Oxidation Deblocking Removal of 5'-DMT Protecting Group Oxidation->Deblocking Loop Repeat for Desired Sequence Deblocking->Loop Loop->Coupling Continue GalNAc_Coupling Coupling of Tri-GalNAc Phosphoramidite Loop->GalNAc_Coupling Sequence Complete Cleavage Cleavage from Solid Support GalNAc_Coupling->Cleavage Deprotection Removal of Base and Phosphate Protecting Groups Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Final Tri-GalNAc-Oligonucleotide Conjugate Purification->Final_Product

Workflow for the synthesis of tri-GalNAc-oligonucleotide conjugates.

Key Methodological Steps:

  • Solid Support: The synthesis begins with a solid support, such as controlled pore glass (CPG), to which the first nucleotide is attached.

  • Oligonucleotide Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain.

    • Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

    • This cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Tri-GalNAc Conjugation: A pre-synthesized tri-GalNAc phosphoramidite is coupled to the 5'-end of the completed oligonucleotide chain in the final coupling step.

  • Cleavage and Deprotection: The fully assembled conjugate is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to remove any impurities.

In Vitro Evaluation of Tri-GalNAc Conjugates

In vitro assays are essential for assessing the activity and mechanism of action of tri-GalNAc-conjugated oligonucleotides before advancing to in vivo studies.

Protocol for In Vitro Gene Silencing in Primary Hepatocytes:

  • Cell Culture: Primary hepatocytes are isolated and cultured. These cells endogenously express ASGPR, providing a physiologically relevant model.

  • Treatment: The tri-GalNAc-siRNA conjugate is added directly to the cell culture medium (free uptake) at various concentrations.

  • Incubation: Cells are incubated with the conjugate for a defined period (e.g., 24-72 hours) to allow for uptake and target engagement.

  • RNA Extraction and RT-qPCR: Total RNA is extracted from the cells, and the levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The percentage of target mRNA knockdown is calculated relative to a control treatment (e.g., a non-targeting siRNA or vehicle). The half-maximal inhibitory concentration (IC50) can then be determined.

In Vivo Evaluation of Tri-GalNAc Conjugates

Animal models, typically mice, are used to evaluate the in vivo efficacy, pharmacokinetics, and safety of tri-GalNAc-conjugated oligonucleotides.

Protocol for In Vivo Efficacy in Mice:

  • Animal Model: C57BL/6 mice are commonly used.

  • Administration: The tri-GalNAc-siRNA conjugate is administered via subcutaneous injection at various dose levels.

  • Sample Collection: At specified time points post-administration, liver tissue and blood samples are collected.

  • Target Gene Knockdown Analysis:

    • Liver Tissue: RNA is extracted from the liver, and target mRNA levels are quantified by RT-qPCR to determine the extent of gene silencing.

    • Serum/Plasma: If the target gene encodes a secreted protein, its levels in the serum or plasma can be measured by ELISA or other protein quantification methods.

  • Pharmacokinetic Analysis: The concentration of the oligonucleotide in plasma and liver tissue can be quantified using methods such as stem-loop qPCR to determine its absorption, distribution, and elimination profile.

  • Data Analysis: The dose-response relationship is established, and the median effective dose (ED50) is calculated.

Conclusion: A Platform for the Future of Hepatic Medicine

The discovery and development of tri-GalNAc ligands represent a landmark achievement in the field of drug delivery. This technology has transformed the therapeutic landscape for a wide range of liver diseases by enabling the safe and effective delivery of oligonucleotide-based drugs to hepatocytes. The robust and specific interaction between tri-GalNAc and ASGPR has paved the way for a new class of medicines with long-lasting effects and a favorable safety profile. As research continues to refine the design of these conjugates and explore new applications, the tri-GalNAc platform is poised to remain at the forefront of innovative therapies for years to come.

References

Navigating the Properties of tri-GalNAc-COOH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The trivalent N-acetylgalactosamine (tri-GalNAc) moiety has emerged as a pivotal component in targeted drug delivery, particularly for liver-directed therapies. Its high affinity for the asialoglycoprotein receptor (ASGPR) on hepatocytes facilitates efficient cellular uptake. The functionalized derivative, tri-GalNAc-COOH, which incorporates a carboxylic acid linker, is a key building block for conjugating a wide array of therapeutic molecules. This technical guide provides an in-depth overview of the current understanding of the solubility and stability of this compound, offering crucial data for its effective handling, formulation, and application in research and drug development.

Physicochemical Properties and Solubility Profile

This compound is a complex branched molecule with a significant number of hydrophilic hydroxyl and amide groups, contributing to its aqueous solubility. However, its large size and the presence of a linker with hydrophobic character can influence its solubility behavior in different solvent systems.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. This information is critical for the preparation of stock solutions and formulations for both in vitro and in vivo applications.

SolventMaximum ConcentrationMolarity (mM)Remarks
Water86.8 mg/mL50
Dimethyl Sulfoxide (DMSO)225 - 250 mg/mL129.6 - 144.02Sonication is recommended to aid dissolution. Hygroscopic nature of DMSO can impact solubility.[1][2]
Water20 mg/mL11.52Sonication is recommended.[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline5 mg/mL2.88A common formulation for in vivo studies.[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 1.20Clear solution.

Stability Characteristics of this compound

The stability of this compound is a critical parameter that can affect its shelf-life, the integrity of its conjugates, and its in vivo performance. Degradation can occur through several pathways, including hydrolysis of its glycosidic bonds and amide linkages within the linker.

While specific, publicly available stability studies on this compound are limited, data from studies on tri-GalNAc-siRNA conjugates provide valuable insights into its potential degradation pathways.

Key Considerations for Stability:
  • pH-Dependent Hydrolysis: The glycosidic linkages of the GalNAc residues and the amide bonds in the linker are susceptible to hydrolysis under acidic or basic conditions. The terminal carboxylic acid group itself is stable but the overall molecule's stability can be pH-dependent.

  • Enzymatic Degradation: In a biological context, the glycosidic bonds of the tri-GalNAc moiety can be cleaved by glycosidases present in the endo-lysosomal compartments of cells following ASGPR-mediated uptake. This is a crucial aspect of the biological processing of tri-GalNAc conjugated drugs.

  • Temperature: As with most complex organic molecules, elevated temperatures can accelerate degradation. For long-term storage, sub-zero temperatures are recommended.

  • Oxidation: While not extensively reported, the potential for oxidative degradation should be considered, especially in the presence of oxidizing agents or under long-term storage in solution.

Storage Recommendations

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized Powder)-20°CUp to 3 yearsKeep vial tightly sealed.
In Solvent (e.g., DMSO)-80°CUp to 6 monthsStore under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible research. The following sections outline methodologies for solubility assessment and a general framework for conducting stability studies.

Protocol for Solubility Assessment

This protocol describes a method to determine the solubility of this compound in a specific solvent.

  • Materials:

    • This compound

    • Selected solvent (e.g., water, DMSO, buffer of choice)

    • Vortex mixer

    • Sonicator (optional)

    • Centrifuge

    • HPLC system for quantification

  • Procedure:

    • Add a pre-weighed amount of this compound to a vial.

    • Add a small volume of the solvent to the vial.

    • Vortex the mixture vigorously for a set period (e.g., 2 minutes).

    • If the solid does not dissolve, sonicate the mixture (e.g., for 10 minutes). Gentle warming in a water bath (45-60°C) can also be used to encourage dissolution.

    • If the solid dissolves completely, add more this compound and repeat steps 3-4 until a saturated solution is obtained (i.e., solid material remains undissolved).

    • Equilibrate the saturated solution by shaking at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Buffers of various pH values

    • Photostability chamber

    • Oven

    • HPLC or LC-MS system

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 M). Incubate at room temperature or a slightly elevated temperature for a set time. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a set time.

    • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) for a defined period. Also, test the stability of a solution at a high temperature.

    • Photostability: Expose solid and a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as reverse-phase HPLC or LC-MS, to separate the parent compound from its degradation products. The method should be validated for its ability to resolve all potential degradants.

Visualizing Key Processes

Diagrams can aid in understanding the biological context and experimental workflows related to this compound.

ASGPR-Mediated Endocytosis Pathway

The primary biological role of the tri-GalNAc ligand is to engage the ASGPR on hepatocytes, leading to the internalization of the conjugated cargo.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space Tri_GalNAc_Drug This compound Conjugate ASGPR ASGPR Tri_GalNAc_Drug->ASGPR Binding Clathrin_Coated_Vesicle Clathrin-Coated Vesicle ASGPR->Clathrin_Coated_Vesicle Endocytosis Recycling_Endosome Recycling Endosome ASGPR->Recycling_Endosome Early_Endosome Early Endosome (pH Drop) Clathrin_Coated_Vesicle->Early_Endosome Early_Endosome->ASGPR Late_Endosome Late Endosome / MVB Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling_Endosome->ASGPR Recycling to Membrane

Caption: ASGPR-mediated endocytosis of a this compound conjugate.

Experimental Workflow for Stability Testing

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Start This compound Sample Solution_Prep Prepare Solutions (Aqueous/Organic) Start->Solution_Prep Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution_Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Solution_Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution_Prep->Oxidation Thermal Thermal (e.g., 80°C, Solid/Solution) Solution_Prep->Thermal Photo Photostability (ICH Guidelines) Solution_Prep->Photo Time_Points Sample at t=0, t=x, ... Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photo->Time_Points Analysis_Method Stability-Indicating Method (e.g., HPLC, LC-MS) Time_Points->Analysis_Method Data_Analysis Quantify Parent Compound & Degradation Products Analysis_Method->Data_Analysis Report Generate Stability Profile Data_Analysis->Report

Caption: Workflow for conducting a forced degradation study of this compound.

References

Foundational Research on Tri-GalNAc for Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research and principles underlying the use of triantennary N-acetylgalactosamine (tri-GalNAc) for targeted drug delivery. It is intended for researchers, scientists, and drug development professionals working in the field of targeted therapeutics.

Introduction: The Advent of Tri-GalNAc in Targeted Drug Delivery

The challenge of delivering therapeutic agents specifically to target cells while minimizing off-target effects is a central theme in drug development. A highly successful strategy for liver-targeted delivery has emerged through the use of tri-GalNAc, a synthetic ligand that harnesses a natural biological pathway.[1][2] Tri-GalNAc conjugates are designed to bind with high affinity and specificity to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[3][4] This interaction facilitates rapid, receptor-mediated endocytosis, enabling the efficient uptake of a wide range of therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), into liver cells.[5] The triantennary arrangement of the GalNAc sugars is crucial, as it significantly enhances the binding affinity to the multimeric ASGPR, a phenomenon known as the "cluster effect". This targeted approach has revolutionized the development of therapies for liver-related diseases, leading to several FDA-approved drugs.

Mechanism of Action: ASGPR-Mediated Endocytosis

The delivery of tri-GalNAc-conjugated drugs to hepatocytes is a multi-step process initiated by the binding of the GalNAc ligand to the ASGPR on the cell surface.

  • Binding: The tri-GalNAc conjugate circulates in the bloodstream and, upon reaching the liver, binds with high affinity to the ASGPR. The receptor is a C-type lectin that recognizes terminal galactose or N-acetylgalactosamine residues of desialylated glycoproteins.

  • Internalization: Following binding, the receptor-ligand complex is rapidly internalized into the cell through clathrin-mediated endocytosis, forming an endosome.

  • Endosomal Trafficking and Dissociation: The endosome's internal environment becomes increasingly acidic as it matures. This drop in pH causes the tri-GalNAc conjugate to dissociate from the ASGPR.

  • Receptor Recycling: The ASGPR is then recycled back to the cell surface, ready to bind to another ligand, contributing to the high capacity of this uptake pathway.

  • Payload Release: The therapeutic payload, now free within the endosome, must escape into the cytoplasm to exert its biological effect. While the exact mechanism of this endosomal escape is not fully understood, it is a critical step for the efficacy of the therapeutic. Once in the cytoplasm, for instance, an siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Hepatocyte Cytoplasm Drug Tri-GalNAc Conjugate ASGPR ASGPR Drug->ASGPR Binding Complex Tri-GalNAc-ASGPR Complex ASGPR->Complex Endosome Clathrin-Coated Pit -> Endosome Complex->Endosome Internalization AcidifiedEndosome Acidified Endosome (pH drop) Endosome->AcidifiedEndosome Maturation Payload Therapeutic Payload (e.g., siRNA) AcidifiedEndosome->Payload Dissociation & Endosomal Escape RecycledASGPR Recycled ASGPR AcidifiedEndosome->RecycledASGPR Receptor Recycling RISC RISC Engagement Payload->RISC RecycledASGPR->ASGPR Target Target mRNA Degradation RISC->Target

Diagram 1: ASGPR-mediated endocytosis pathway for tri-GalNAc conjugates.

Quantitative Data: Binding Affinities

The multivalent nature of the tri-GalNAc ligand is critical for its high-affinity interaction with the ASGPR. A single GalNAc moiety has a relatively low affinity for the receptor, but the triantennary presentation leads to a dramatic increase in binding avidity. This "cluster effect" results in a binding affinity that is several orders of magnitude greater than that of the monovalent ligand.

LigandReceptor/Cell LineAssay TypeBinding AffinityReference
Monovalent GalNAcASGPRDissociation Constant (Kd)~40 µM
Trivalent GalNAc (YEE(ah-GalNAc)3)Rat HepatocytesInhibition Concentration (IC50)0.2 nM
Triantennary GalNAcASGPRDissociation Constant (Kd)Nanomolar (nM) range
Monoantennary OligosaccharidesASGPRBinding AffinityMillimolar (mM) range
Triantennary OligosaccharidesASGPRBinding AffinityNanomolar (nM) range

Experimental Protocols

This section details generalized protocols for the synthesis, cellular uptake analysis, and in vivo evaluation of tri-GalNAc conjugates.

The synthesis of tri-GalNAc ligands often involves a "pot-economy" approach to improve efficiency and reduce waste. The following is a generalized protocol for synthesizing a tri-GalNAc phosphoramidite, a key building block for conjugating the ligand to oligonucleotides during solid-phase synthesis.

Objective: To synthesize a triantennary GalNAc phosphoramidite for automated oligonucleotide synthesis.

Materials:

  • Commercially available GalNAc starting material.

  • Scaffolding molecule (e.g., Tris - tris(hydroxymethyl)aminomethane).

  • Linker molecules with appropriate functional groups.

  • Protecting group reagents (e.g., for hydroxyl and amine groups).

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

  • Solvents (e.g., DMF, pyridine, dichloromethane).

  • Chromatography supplies for purification.

Procedure:

  • Monosaccharide Preparation: Protect the hydroxyl groups of the N-acetylgalactosamine starting material, typically with acetyl groups, leaving a specific position available for linkage.

  • Scaffold Attachment: React the protected GalNAc monomer with a central scaffold molecule (e.g., a tri-functional linker or a molecule like Tris) to create the triantennary structure. This is often done in a stepwise fashion.

  • Linker Installation: A spacer or linker arm is attached to the central scaffold. This linker is crucial for providing the correct spatial orientation of the GalNAc residues for optimal receptor binding and contains a functional group for subsequent conjugation.

  • Deprotection and Functionalization: Selectively deprotect a terminal hydroxyl group on the linker to prepare it for phosphitylation.

  • Phosphitylation: React the terminal hydroxyl group with a phosphitylating agent to generate the final phosphoramidite monomer.

  • Purification and Characterization: Purify the final product using column chromatography and confirm its identity and purity using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_Workflow Start GalNAc Monomer Protect Protection of Hydroxyl Groups Start->Protect Attach Attachment to Central Scaffold Protect->Attach Linker Installation of Linker Arm Attach->Linker Phosphitylate Phosphitylation Linker->Phosphitylate Purify Purification & Characterization Phosphitylate->Purify Final Tri-GalNAc Phosphoramidite Purify->Final

Diagram 2: Generalized workflow for tri-GalNAc phosphoramidite synthesis.

Cellular uptake studies are essential to confirm that the tri-GalNAc conjugate is efficiently internalized by liver cells in an ASGPR-dependent manner.

Objective: To quantify the uptake of a fluorescently labeled tri-GalNAc conjugate in an ASGPR-expressing cell line (e.g., HepG2).

Materials:

  • HepG2 cells (human hepatoma cell line expressing ASGPR).

  • Control cell line (e.g., HeLa, which does not express ASGPR).

  • Cell culture medium and supplements.

  • Fluorescently labeled tri-GalNAc conjugate (e.g., FITC- or Alexa Fluor-labeled).

  • Unlabeled tri-GalNAc or asialofetuin (for competition assay).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or confocal microscope.

Procedure:

  • Cell Culture: Culture HepG2 and HeLa cells in appropriate media until they reach 80-90% confluency.

  • Treatment: Incubate the cells with a defined concentration of the fluorescently labeled tri-GalNAc conjugate for a specified time (e.g., 2 hours).

  • Competition Assay (for specificity): In a parallel set of experiments, pre-incubate the HepG2 cells with a large excess (e.g., 100-fold) of an unlabeled ASGPR ligand (like free tri-GalNAc or asialofetuin) before adding the fluorescent conjugate. This will demonstrate that uptake is competitively inhibited and thus receptor-specific.

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove any unbound conjugate.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the mean fluorescence intensity (MFI) to quantify uptake. A significant increase in MFI in HepG2 cells compared to HeLa cells, and a reduction in MFI in the competition assay, confirms specific uptake.

    • Confocal Microscopy: Fix the cells and visualize the intracellular localization of the fluorescent conjugate. This can confirm that the conjugate is internalized and trafficked to endosomal/lysosomal compartments.

Pre-clinical animal models are used to assess the pharmacokinetics (PK), pharmacodynamics (PD), and biodistribution of tri-GalNAc conjugates.

Objective: To evaluate the efficacy of a GalNAc-siRNA conjugate in silencing a target gene in the liver of mice.

Materials:

  • Wild-type mice (e.g., C57BL/6).

  • GalNAc-siRNA conjugate targeting a specific liver-expressed gene (e.g., Transthyretin - TTR).

  • Saline or PBS for injection.

  • Equipment for subcutaneous or intravenous injection.

  • Tools for tissue collection and processing.

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

  • Animal Dosing: Administer the GalNAc-siRNA conjugate to mice via subcutaneous injection at various dose levels (e.g., 1, 3, 5 mg/kg). Include a control group receiving a saline injection.

  • Time Course: Euthanize cohorts of animals at different time points post-injection (e.g., 24h, 48h, 7 days) to assess the onset and duration of the effect.

  • Tissue Collection: At the designated time points, collect the liver and other organs (e.g., kidney, spleen) to assess tissue distribution and target engagement.

  • Pharmacodynamic Analysis:

    • Extract total RNA from the liver tissue.

    • Perform qRT-PCR to measure the mRNA levels of the target gene (e.g., TTR).

    • Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

    • Calculate the percentage of target gene knockdown relative to the saline-treated control group.

  • Pharmacokinetic Analysis: At various time points, collect blood samples to measure the concentration of the conjugate in the plasma to determine its half-life and clearance rate.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Tri-GalNAc Conjugate Uptake Cellular Uptake Assay (HepG2) Synthesis->Uptake Specificity Competition Assay (ASGPR Specificity) Uptake->Specificity Confirm Dosing Animal Dosing (e.g., Mouse) Uptake->Dosing PD Pharmacodynamics (Target Gene Knockdown) Dosing->PD PK Pharmacokinetics (Plasma Concentration) Dosing->PK

Diagram 3: General experimental workflow for evaluating tri-GalNAc conjugates.

References

Methodological & Application

Application Notes and Protocols for tri-GalNAc-COOH Conjugation to siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been significantly advanced by the conjugation of triantennary N-acetylgalactosamine (tri-GalNAc) ligands. These ligands bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates efficient receptor-mediated endocytosis of the siRNA conjugate, leading to potent and durable gene silencing in the liver. This document provides a detailed protocol for the conjugation of a tri-GalNAc ligand featuring a carboxylic acid linker (tri-GalNAc-COOH) to an amine-modified siRNA.

Mechanism of Action: ASGPR-Mediated Uptake

The tri-GalNAc-siRNA conjugate is administered and enters the bloodstream. The tri-GalNAc ligand is recognized by the ASGPR on hepatocytes. Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis. Inside the cell, the complex is trafficked through endosomes. The acidic environment of the late endosome facilitates the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the siRNA conjugate is released into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which leads to the cleavage and degradation of the target messenger RNA (mRNA), resulting in gene silencing.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte siRNA_conjugate tri-GalNAc-siRNA Conjugate Binding Binding siRNA_conjugate->Binding Binds to ASGPR ASGPR ASGPR->Binding Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Maturation Dissociation Dissociation Late_Endosome->Dissociation Recycling Receptor Recycling Dissociation->Recycling Receptor RISC RISC Loading Dissociation->RISC siRNA release Recycling->ASGPR Recycles to cell surface Cytoplasm Cytoplasm Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Targeted by RISC

ASGPR-mediated endocytosis pathway of tri-GalNAc-siRNA.

Experimental Protocol: Conjugation of this compound to Amine-Modified siRNA

This protocol describes a two-step conjugation process. First, the carboxylic acid of the tri-GalNAc ligand is activated using EDC and Sulfo-NHS to form a stable amine-reactive Sulfo-NHS ester. Second, the activated ligand is reacted with the 3'-amine-modified sense strand of the siRNA.

Materials
  • This compound

  • Amine-modified siRNA (sense strand)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES buffer (pH 6.0)

  • 0.1 M Sodium borate buffer (pH 8.5)

  • Nuclease-free water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Triethylammonium acetate (TEAA) buffer for HPLC

  • NAP-5 desalting columns

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column suitable for oligonucleotide analysis

  • Mass Spectrometer (e.g., ESI-Q-TOF)

  • Lyophilizer

  • pH meter

  • Vortex mixer

  • Centrifuge

Protocol Steps

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • In a separate tube, dissolve EDC and Sulfo-NHS in 0.1 M MES buffer (pH 6.0) to final concentrations of 50 mM each.

  • Add the EDC/Sulfo-NHS solution to the this compound solution at a 5:1 molar excess of EDC and Sulfo-NHS to the this compound.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

Step 2: Conjugation to Amine-Modified siRNA

  • Dissolve the 3'-amine-modified siRNA sense strand in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of 1 mM.

  • Add the activated this compound solution to the siRNA solution at a 10:1 molar excess of the activated ligand to the siRNA.

  • Incubate the reaction mixture for 4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.

Step 3: Purification of the tri-GalNAc-siRNA Conjugate

  • Purify the crude conjugation reaction mixture by reverse-phase HPLC.

    • Column: C18 column suitable for oligonucleotide purification.

    • Mobile Phase A: 0.1 M TEAA in nuclease-free water.

    • Mobile Phase B: 0.1 M TEAA in 95% acetonitrile.

    • Gradient: A suitable gradient to separate the conjugated siRNA from unconjugated siRNA and excess ligand (e.g., 5-50% B over 30 minutes).

  • Collect the fractions corresponding to the tri-GalNAc-siRNA conjugate.

  • Desalt the purified conjugate using a NAP-5 desalting column according to the manufacturer's instructions.

  • Lyophilize the purified and desalted conjugate to dryness.

Step 4: Characterization and Duplex Formation

  • Resuspend the lyophilized tri-GalNAc-siRNA sense strand in nuclease-free water.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

  • Quantify the concentration of the conjugate using UV spectrophotometry at 260 nm.

  • To form the final siRNA duplex, anneal the purified tri-GalNAc-siRNA sense strand with an equimolar amount of the complementary antisense siRNA strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization cluster_annealing Step 4: Duplex Formation triGalNAc This compound Activation Add EDC/Sulfo-NHS in MES buffer (pH 6.0) triGalNAc->Activation Activated_Ligand Activated tri-GalNAc (Sulfo-NHS ester) Activation->Activated_Ligand Conjugation_Reaction Mix in Borate buffer (pH 8.5) Incubate 4h at RT Activated_Ligand->Conjugation_Reaction siRNA Amine-modified siRNA (sense strand) siRNA->Conjugation_Reaction Crude_Product Crude Conjugate Mixture Conjugation_Reaction->Crude_Product HPLC RP-HPLC Purification Crude_Product->HPLC Desalting Desalting HPLC->Desalting Lyophilization Lyophilization Desalting->Lyophilization Characterization Mass Spectrometry UV-Vis Spectroscopy Lyophilization->Characterization Final_Product Purified tri-GalNAc-siRNA (sense strand) Characterization->Final_Product Annealing Annealing Final_Product->Annealing Antisense Antisense siRNA Antisense->Annealing Final_Duplex Final tri-GalNAc-siRNA Duplex Annealing->Final_Duplex

Workflow for this compound conjugation to siRNA.

Data Presentation

The following table presents representative data for the synthesis and characterization of a tri-GalNAc-siRNA conjugate.

ParameterUnconjugated siRNA (sense strand)tri-GalNAc-siRNA Conjugate (sense strand)
Purity (by HPLC) >95%>90%
Yield (post-purification) N/A~60%
Expected Mass (Da) 7050.58786.4
Observed Mass (Da) by ESI-MS 7050.88786.9

Note: Yields and purity can vary depending on the specific siRNA sequence, linker chemistry, and purification efficiency. The masses are hypothetical and will depend on the exact composition of the siRNA and the this compound ligand.

Conclusion

The protocol outlined in this document provides a robust method for the conjugation of this compound to amine-modified siRNA, enabling the production of hepatocyte-targeted siRNA therapeutics. The use of EDC/Sulfo-NHS chemistry for the activation of the carboxylic acid and subsequent reaction with an amine-modified siRNA is a well-established and efficient method. Proper purification and characterization are crucial to ensure the quality and activity of the final conjugate. The resulting tri-GalNAc-siRNA conjugates can be used for in vitro and in vivo studies to evaluate their gene silencing efficacy and therapeutic potential.

Application Notes and Protocols: Antibody Conjugation with Tri-GalNAc-COOH for Enhanced Liver Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted delivery of therapeutic agents to the liver is a critical strategy for treating a variety of hepatic diseases, including cancer, genetic disorders, and viral infections. The asialoglycoprotein receptor (ASGPR), a C-type lectin receptor, is an attractive target for this purpose due to its high and specific expression on the surface of hepatocytes.[1][2][3][4] This receptor rapidly internalizes and clears glycoproteins from circulation. N-acetylgalactosamine (GalNAc) is a natural sugar molecule that binds with high affinity to ASGPR.[1] Utilizing this interaction, multivalent GalNAc ligands, particularly triantennary N-acetylgalactosamine (tri-GalNAc), have been developed to achieve efficient and specific delivery of various payloads to the liver.

This document provides detailed application notes and protocols for the conjugation of antibodies with tri-GalNAc-COOH, a carboxylic acid-functionalized tri-GalNAc ligand. This conjugation strategy enables the development of antibody-drug conjugates (ADCs) and other antibody-based therapeutics with enhanced liver-targeting capabilities. The protocols outlined below cover the essential steps from linker activation to the final purification and characterization of the conjugate.

Principle of Liver Targeting

The underlying principle of this technology is the high-affinity interaction between the tri-GalNAc ligand and the ASGPR on hepatocytes. By conjugating tri-GalNAc to an antibody, the resulting conjugate can be specifically recognized and internalized by liver cells through ASGPR-mediated endocytosis. Once internalized, the antibody-conjugate complex is trafficked to lysosomes, where the payload can be released to exert its therapeutic effect. This targeted delivery approach can significantly increase the therapeutic index of a drug by maximizing its concentration at the site of action while minimizing systemic exposure and off-target side effects.

Experimental Data Summary

The following tables summarize quantitative data from representative studies on the conjugation of antibodies with tri-GalNAc and the subsequent cellular uptake.

Table 1: Tri-GalNAc Labeling Efficiency on Antibodies

Antibody FragmentMolar Equivalents of Tri-GalNAc-NHS EsterAverage Number of Tri-GalNAc per Antibody (DAR)Reference
Full-size IgG25~7.0
Full-size IgG-~6.0
Fab Fragment25-

DAR: Drug-to-Antibody Ratio, in this context, refers to the number of tri-GalNAc molecules per antibody.

Table 2: Effect of Tri-GalNAc Labeling on Cellular Uptake

Cell LineAntibody ConjugateTarget ProteinUptake EfficiencyReference
HepG2 (ASGPR-positive)Ab-GN1 (higher tri-GalNAc labeling)Mouse anti-rabbit IgG-647Higher
HepG2 (ASGPR-positive)Ab-GN2 (lower tri-GalNAc labeling)Mouse anti-rabbit IgG-647Lower
HepG2 (ASGPR-positive)Fab-GN (tri-GalNAc labeled)Mouse anti-biotin IgG-647Highest
A549 (ASGPR-negative)Fab-GN (tri-GalNAc labeled)Mouse anti-biotin IgG-647No significant uptake

Signaling Pathways and Experimental Workflows

Liver_Targeting_Mechanism cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte Antibody-tri-GalNAc_Conjugate Antibody-tri-GalNAc Conjugate ASGPR ASGPR Antibody-tri-GalNAc_Conjugate->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Therapeutic_Payload Therapeutic Payload (e.g., Drug) Lysosome->Therapeutic_Payload Payload Release

Caption: ASGPR-mediated endocytosis of an antibody-tri-GalNAc conjugate.

Conjugation_Workflow Antibody Antibody Solution Conjugation Conjugation Reaction (Amide Coupling) Antibody->Conjugation This compound This compound Activation NHS Ester Activation (EDC, NHS) This compound->Activation Activation->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (MALDI-TOF, SDS-PAGE) Purification->Characterization Final_Conjugate Antibody-tri-GalNAc Conjugate Characterization->Final_Conjugate

Caption: Experimental workflow for antibody-tri-GalNAc conjugation.

Experimental Protocols

Materials and Reagents
  • Antibody of interest (1-2 mg/mL in PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0-8.5

  • Reaction Buffer (e.g., PBS, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

Protocol 1: Activation of this compound to Tri-GalNAc-NHS Ester

This protocol describes the conversion of the carboxylic acid group on this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which can readily react with primary amines on the antibody.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a 1.5-fold molar excess relative to this compound.

  • Activation Reaction:

    • In a clean, dry reaction vial, add the this compound solution.

    • Add the NHS solution to the this compound and mix gently.

    • Add the EDC solution to the mixture.

    • Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C, with gentle stirring and protection from light.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Use of Activated Ester:

    • The resulting tri-GalNAc-NHS ester solution can be used immediately for the conjugation reaction. It is recommended to use the activated ester without purification to maximize yield.

Protocol 2: Conjugation of Tri-GalNAc-NHS Ester to Antibody

This protocol details the conjugation of the activated tri-GalNAc-NHS ester to the lysine residues of the antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody solution into a carbonate-bicarbonate buffer (pH 8.5-9.0) or PBS (pH 8.0) using a desalting column or centrifugal filter unit. The final antibody concentration should be between 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the tri-GalNAc-NHS ester solution to the antibody solution. A 25-fold molar excess is a good starting point to achieve a high degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Protocol 3: Purification and Characterization of the Antibody-Tri-GalNAc Conjugate

This protocol describes the purification of the conjugate to remove unreacted tri-GalNAc and other small molecules, followed by characterization to determine the degree of labeling.

  • Purification:

    • Purify the antibody-tri-GalNAc conjugate using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).

    • Alternatively, use centrifugal filter units to perform buffer exchange and remove small molecular weight impurities.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the antibody and to observe any shifts in molecular weight due to conjugation.

    • MALDI-TOF Mass Spectrometry: Determine the average number of tri-GalNAc molecules conjugated per antibody (Drug-to-Antibody Ratio or DAR) by MALDI-TOF mass spectrometry.

    • UV-Vis Spectroscopy: Determine the protein concentration of the final conjugate using the absorbance at 280 nm.

In Vitro and In Vivo Evaluation

  • In Vitro Cell Binding and Uptake: The liver-targeting ability of the antibody-tri-GalNAc conjugate can be assessed using ASGPR-positive cell lines such as HepG2 and Huh7. An ASGPR-negative cell line (e.g., A549) should be used as a negative control. Cellular uptake can be quantified using flow cytometry or fluorescence microscopy if a fluorescently labeled antibody is used.

  • In Vivo Studies: Animal models (e.g., mice) can be used to evaluate the pharmacokinetic profile and liver accumulation of the conjugate. The concentration of the conjugate in plasma and various organs, particularly the liver, can be measured over time.

Conclusion

The conjugation of antibodies with this compound is a robust and effective strategy for developing liver-targeted therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate these promising bioconjugates. The high specificity and efficiency of this targeting approach hold significant potential for improving the treatment of various liver diseases.

References

Application Notes and Protocols for tri-GalNAc-COOH in CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of CRISPR/Cas9 gene-editing machinery to specific cell types in vivo remains a critical challenge for therapeutic applications. The triantennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a highly effective targeting moiety for hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[1][2] This interaction facilitates rapid receptor-mediated endocytosis, enabling the efficient internalization of CRISPR/Cas9 components into hepatocytes.[3][4][5] This document provides detailed application notes and protocols for the use of tri-GalNAc-COOH, a carboxylic acid-functionalized version of the ligand, in the development of liver-targeted CRISPR/Cas9 delivery systems.

Principle of ASGPR-Mediated Targeting

The asialoglycoprotein receptor is a C-type lectin that recognizes terminal galactose and N-acetylgalactosamine residues on glycoproteins. The receptor is a heterooligomer, typically a trimer, which contributes to the high-affinity binding of trivalent ligands like tri-GalNAc. Upon binding of a tri-GalNAc-conjugated therapeutic, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis. The cargo is then trafficked through endosomal compartments and can subsequently be released into the cytoplasm to exert its gene-editing function in the nucleus. The efficient internalization and intracellular trafficking make this a powerful pathway for the delivery of macromolecular cargo such as CRISPR/Cas9 ribonucleoproteins (RNPs) or the nucleic acids that encode them.

Applications of this compound in CRISPR/Cas9 Delivery

The primary application of this compound is its conjugation to delivery vehicles to create hepatocyte-specific CRISPR/Cas9 delivery systems. The carboxylic acid group provides a convenient handle for covalent attachment to various molecules and nanoparticle systems through standard bioconjugation chemistries.

Key applications include:

  • Lipid Nanoparticle (LNP) Functionalization: tri-GalNAc can be conjugated to lipids, which are then incorporated into LNP formulations encapsulating Cas9 mRNA and single-guide RNA (sgRNA). This is currently the most advanced and widely used approach for in vivo liver gene editing.

  • Direct Conjugation to Cas9 Protein: While less common for in vivo applications due to potential challenges with protein stability and delivery, direct conjugation of tri-GalNAc to the Cas9 protein for targeted RNP delivery is an area of research.

  • Polymer-Based Nanoparticle Targeting: tri-GalNAc can be attached to various polymers used for nucleic acid delivery to confer liver specificity.

Quantitative Data on tri-GalNAc Mediated CRISPR/Cas9 Delivery

The following tables summarize quantitative data from key studies demonstrating the efficacy of tri-GalNAc-targeted CRISPR/Cas9 delivery systems.

Table 1: In Vivo Gene Editing Efficiency in Rodent Models

Target GeneDelivery VehicleAnimal ModelDoseLiver Editing Efficiency (%)Reduction in Serum Protein (%)Reference
Angptl3GalNAc-LNP (GL6)Ldlr-/- mice0.1 mg/kg31Not Reported
Angptl3GalNAc-LNP (GL6)Ldlr-/- mice0.3 mg/kg~60Not Reported
Pcsk9GalNAc-LNP (GL6)Ldlr-/- mice0.25 mg/kg~20Not Reported
Transthyretin (Ttr)LNP-INT01CD-1 mice3 mg/kg~70>97

Table 2: In Vivo Gene Editing Efficiency in Non-Human Primates (NHPs)

Target GeneDelivery VehicleAnimal ModelDoseLiver Editing Efficiency (%)Reduction in Blood Protein (%)Reference
ANGPTL3GalNAc-LNPLDLR-deficient NHPs2 mg/kg6189 (durable)
ANGPTL3Standard LNPLDLR-deficient NHPs2 mg/kg4.5Minimal
ANGPTL3GalNAc-LNPWild-type NHPs2 mg/kgNot Reported90 (durable)
ANGPTL3Standard LNPWild-type NHPs2 mg/kgNot Reported75
ANGPTL3GalNAc-LNPLDLR knockout NHPsNot Specified~60~94

Experimental Protocols

Protocol 1: Formulation of tri-GalNAc-Conjugated Lipid Nanoparticles for CRISPR/Cas9 Delivery

This protocol describes a general method for preparing tri-GalNAc-LNPs encapsulating Cas9 mRNA and sgRNA, adapted from published studies.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., PEG-DMG)

  • tri-GalNAc-conjugated lipid (e.g., GL6)

  • Cas9 mRNA

  • sgRNA

  • Ethanol

  • Citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and tri-GalNAc-conjugated lipid in ethanol at the desired molar ratio. A typical ratio might be 50:10:38.5:1.5:0.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid:tri-GalNAc-lipid).

  • Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).

  • Nanoparticle Formation: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the nucleic acid-buffer solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing will lead to the self-assembly of LNPs.

  • Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Alternatively, use tangential flow filtration for larger scale preparations.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).

    • Assess the zeta potential to confirm surface charge.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Efficacy Assessment of tri-GalNAc-LNPs

This protocol outlines the steps for administering the formulated LNPs to mice and evaluating the in vivo gene editing efficiency.

Materials:

  • tri-GalNAc-LNP-CRISPR formulation

  • Experimental animals (e.g., C57BL/6 mice)

  • Sterile syringes and needles

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

  • DNA extraction kit

  • PCR reagents

  • Primers flanking the target genomic region

  • Next-generation sequencing (NGS) platform or Sanger sequencing service

  • ELISA kit for the target protein

Procedure:

  • Animal Dosing: Thaw the tri-GalNAc-LNP-CRISPR formulation on ice. Administer the formulation to mice via intravenous injection (e.g., tail vein) at the desired dose (e.g., 0.1-3.0 mg/kg total RNA).

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 3, 7, 14, and 28 days post-injection) to measure the serum levels of the target protein.

    • Tissues: At the study endpoint, euthanize the animals and harvest the liver and other relevant tissues.

  • Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a commercial DNA extraction kit.

  • Quantification of Gene Editing:

    • Amplify the target genomic region from the extracted DNA using PCR.

    • Analyze the PCR amplicons for insertions and deletions (indels) resulting from non-homologous end joining (NHEJ). This is most accurately done using next-generation sequencing (NGS). Alternatively, Sanger sequencing followed by analysis of sequence decomposition can provide an estimate.

  • Quantification of Protein Knockdown:

    • Isolate serum from the collected blood samples.

    • Measure the concentration of the target protein in the serum using a specific ELISA kit.

    • Compare the protein levels in treated animals to those in a control group (e.g., treated with PBS or a non-targeting LNP).

Visualizations

ASGPR_Mediated_Endocytosis cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm ASGPR ASGPR CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit Internalization Tri_GalNAc_LNP tri-GalNAc-LNP (CRISPR Cargo) Tri_GalNAc_LNP->ASGPR Binding EarlyEndosome Early Endosome CoatedPit->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation CRISPR_Release CRISPR/Cas9 Release EarlyEndosome->CRISPR_Release Endosomal Escape Lysosome Lysosome LateEndosome->Lysosome Fusion Nucleus Nucleus CRISPR_Release->Nucleus Nuclear Import GeneEditing Gene Editing Nucleus->GeneEditing Action

Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc-LNP delivery.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Analysis Lipid_Mix Lipid Mix in Ethanol (incl. tri-GalNAc-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Mix Nucleic Acid Mix in Buffer (Cas9 mRNA + sgRNA) NA_Mix->Microfluidics Purification Dialysis / Purification Microfluidics->Purification Characterization Characterization (DLS, RiboGreen) Purification->Characterization Dosing IV Injection into Mice Characterization->Dosing Sample_Collection Blood & Tissue Collection Dosing->Sample_Collection DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction Protein_Analysis ELISA for Serum Protein Sample_Collection->Protein_Analysis PCR PCR Amplification DNA_Extraction->PCR Sequencing NGS / Sanger Sequencing PCR->Sequencing Indel_Analysis Indel Quantification Sequencing->Indel_Analysis

Caption: Experimental workflow for tri-GalNAc-LNP-CRISPR evaluation.

References

Application Notes and Protocols for Tri-GalNAc-COOH-Mediated Small Molecule Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, presents a prime target for liver-specific drug delivery. Triantennary N-acetylgalactosamine (tri-GalNAc) is a high-affinity ligand for ASGPR. When conjugated to therapeutic agents, it facilitates rapid, receptor-mediated endocytosis into liver cells, thereby increasing therapeutic efficacy while minimizing systemic exposure and off-target side effects. This document provides detailed application notes and protocols for the use of tri-GalNAc-COOH in the targeted delivery of small molecule drugs to hepatocytes.

Chemical and Physical Properties of this compound

The this compound molecule is a versatile building block for targeted drug delivery, incorporating a PEG linker to provide spacing and a terminal carboxylic acid group for conjugation to small molecules.

PropertyValue
Molecular Weight 1735.93 g/mol
Formula C75H134N10O35
Solubility Soluble in water up to 50 mM
Purity ≥90%
Storage Store at -20°C
CAS Number 1953146-81-0

Signaling Pathway: ASGPR-Mediated Endocytosis

The targeted delivery of tri-GalNAc-conjugated small molecules to hepatocytes is achieved through the exploitation of the natural endocytic pathway of the asialoglycoprotein receptor.

ASGPR_Pathway cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm ASGPR ASGPR CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit 2. Receptor Clustering Tri_GalNAc_Drug Tri-GalNAc-Drug Conjugate Tri_GalNAc_Drug->ASGPR 1. Binding CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle 3. Internalization EarlyEndosome Early Endosome (pH ~6.0) CoatedVesicle->EarlyEndosome 4. Uncoating LateEndosome Late Endosome EarlyEndosome->LateEndosome 6. Maturation RecyclingVesicle Recycling Vesicle EarlyEndosome->RecyclingVesicle 5a. Receptor Sorting DrugRelease Drug Release EarlyEndosome->DrugRelease 5b. Ligand Dissociation (pH-dependent) Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome 7. Fusion Lysosome->DrugRelease 8. Drug Release/ Degradation RecyclingVesicle->ASGPR Recycling

Caption: ASGPR-mediated endocytosis of a tri-GalNAc-drug conjugate.

The process begins with the binding of the tri-GalNAc moiety of the conjugate to the ASGPR on the hepatocyte surface.[1][2] This binding event triggers the clustering of receptors into clathrin-coated pits, which then invaginate to form clathrin-coated vesicles, internalizing the conjugate.[3][4][5] Inside the cell, the vesicle uncoats and fuses with an early endosome. The acidic environment of the early endosome (pH ~6.0) facilitates the dissociation of the ligand-receptor complex. The ASGPR is then sorted into recycling vesicles and trafficked back to the cell surface, a process that takes approximately 15 minutes, while the conjugate is trafficked through late endosomes to the lysosome for degradation, where the active small molecule drug is released.

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule to this compound via EDC/NHS Chemistry

This protocol describes the conjugation of a small molecule containing a primary amine to the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Small molecule with a primary amine

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Dialysis tubing or centrifugal filters for purification

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents

Experimental Workflow:

Conjugation_Workflow Start Start Dissolve Dissolve this compound in Activation Buffer Start->Dissolve Add_EDC_NHS Add EDC and NHS (Incubate 15-30 min at RT) Dissolve->Add_EDC_NHS Add_Small_Molecule Add Small Molecule (in Coupling Buffer) Add_EDC_NHS->Add_Small_Molecule Incubate Incubate 2h at RT or overnight at 4°C Add_Small_Molecule->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (Dialysis/Filtration) Quench->Purify Analyze Analyze (LC-MS, HPLC) Purify->Analyze End End Analyze->End

Caption: Workflow for small molecule conjugation to this compound.

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer at a concentration of 1-10 mg/mL. b. Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS for improved solubility) to the this compound solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester. For best results, perform this step in a non-amine, non-carboxylate buffer like MES at pH 5-6.

  • Conjugation to Small Molecule: a. Dissolve the amine-containing small molecule in Coupling Buffer. b. Add the activated this compound solution to the small molecule solution. It is recommended to raise the pH to 7.2-7.5 immediately before adding the small molecule to facilitate the reaction with primary amines. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes. b. Purify the tri-GalNAc-small molecule conjugate from unreacted components and byproducts using dialysis or centrifugal filters with an appropriate molecular weight cutoff.

  • Analysis: a. Confirm the successful conjugation and assess the purity of the final product using techniques such as LC-MS and HPLC.

Protocol 2: In Vitro Hepatocyte Uptake Assay

This protocol is designed to quantify the ASGPR-mediated uptake of a tri-GalNAc-small molecule conjugate in cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Krebs-Henseleit Buffer (KHB) or similar uptake buffer

  • Tri-GalNAc-small molecule conjugate

  • Filtration oil (e.g., silicone oil:mineral oil mixture)

  • 0.4 mL centrifuge tubes

  • 2N NaOH

  • LC-MS/MS for quantification

Experimental Workflow:

Uptake_Assay_Workflow Start Start Thaw_Cells Thaw and Resuspend Hepatocytes (1x10^6 cells/mL) Start->Thaw_Cells Equilibrate Equilibrate Cells at 37°C and 4°C Thaw_Cells->Equilibrate Add_Conjugate Add Conjugate to Cells (Incubate for defined time points) Equilibrate->Add_Conjugate Stop_Uptake Layer Cell Suspension onto Oil in Centrifuge Tube Add_Conjugate->Stop_Uptake Centrifuge Centrifuge to Pellet Cells through Oil Stop_Uptake->Centrifuge Lyse_Cells Lyse Cell Pellet in NaOH Centrifuge->Lyse_Cells Quantify Quantify Intracellular Conjugate (LC-MS/MS) Lyse_Cells->Quantify Analyze Calculate Uptake Rate Quantify->Analyze

Caption: Workflow for in vitro hepatocyte uptake assay.

Procedure:

  • Cell Preparation: a. Thaw cryopreserved human hepatocytes according to the manufacturer's protocol. b. Resuspend the cells in uptake buffer at a concentration of 1 x 10^6 viable cells/mL. c. Aliquot the cell suspension into two sets of tubes and equilibrate one set at 37°C (for active transport) and the other at 4°C (as a negative control for passive diffusion and non-specific binding) for 10-15 minutes.

  • Uptake Assay: a. Prepare solutions of the tri-GalNAc-small molecule conjugate in pre-warmed (37°C) and pre-chilled (4°C) uptake buffer at the desired concentrations. b. To initiate the uptake, add the conjugate solution to the equilibrated cell suspensions. c. Incubate for various time points (e.g., 0.5, 2, 5, 10, 30 minutes) at their respective temperatures with gentle shaking.

  • Separation and Lysis: a. At each time point, stop the uptake by transferring an aliquot of the cell suspension onto a layer of filtration oil in a centrifuge tube pre-filled with 2N NaOH at the bottom. b. Immediately centrifuge the tubes at high speed (e.g., 13,000 x g) for 15-30 seconds. This will pellet the cells through the oil into the NaOH, separating them from the extracellular conjugate. c. Lyse the cells by incubating the tubes overnight or by freeze-thawing.

  • Quantification and Analysis: a. Quantify the amount of the conjugate in the cell lysate using a validated LC-MS/MS method. b. Determine the protein concentration of the cell lysate to normalize the uptake data. c. Calculate the rate of uptake by subtracting the values obtained at 4°C from those at 37°C.

Quantitative Data from Literature for In Vitro Studies:

ParameterConcentration RangeCell TypeReference
Tri-GalNAc-Biotin 2 µMHepG2
Fluorescently Labeled Protein 500 nMHepG2
GalNAc-siRNA 25 nMPrimary Human Hepatocytes
GalNAc-siRNA 16 nM - 200 nMPrimary Human Hepatocytes
Peptide-GalNAc Conjugate 1 µMHepG2
Protocol 3: Representative In Vivo Evaluation of Liver Targeting

This protocol provides a general framework for assessing the liver-targeting efficiency and efficacy of a tri-GalNAc-small molecule conjugate in a mouse model.

Materials:

  • C57BL/6 or other suitable mouse strain

  • Tri-GalNAc-small molecule conjugate

  • Sterile saline or other appropriate vehicle for injection

  • Anesthesia and surgical tools for tissue collection

  • Homogenization buffer and equipment

  • LC-MS/MS for quantification of the conjugate and/or its metabolites

  • Reagents for pharmacodynamic biomarker analysis (e.g., ELISA, qPCR)

Experimental Workflow:

InVivo_Workflow Start Start Dosing Administer Conjugate (e.g., Subcutaneous Injection) Start->Dosing Time_Course Collect Blood and Tissues at Various Time Points Dosing->Time_Course Tissue_Processing Homogenize Tissues (Liver, Kidney, Spleen, etc.) Time_Course->Tissue_Processing Quantification Quantify Drug Concentration in Plasma and Tissues (LC-MS/MS) Tissue_Processing->Quantification PD_Analysis Analyze Pharmacodynamic Biomarkers Tissue_Processing->PD_Analysis Analyze Determine Pharmacokinetics and Efficacy Quantification->Analyze PD_Analysis->Analyze

Caption: Workflow for in vivo evaluation of a tri-GalNAc-drug conjugate.

Procedure:

  • Dosing: a. Acclimatize animals according to institutional guidelines. b. Dissolve the tri-GalNAc-small molecule conjugate in a sterile vehicle at the desired concentration. c. Administer the conjugate to the animals via an appropriate route, typically subcutaneous injection for GalNAc conjugates.

  • Sample Collection: a. At predetermined time points post-administration, collect blood samples via tail vein or cardiac puncture. b. Euthanize the animals and perfuse the circulatory system with saline. c. Harvest tissues of interest, including the liver, kidneys, spleen, heart, and lungs, to assess biodistribution.

  • Sample Processing and Analysis: a. Process blood to obtain plasma. b. Weigh and homogenize the collected tissues. c. Extract the conjugate from plasma and tissue homogenates. d. Quantify the concentration of the parent conjugate and any relevant metabolites using a validated LC-MS/MS method.

  • Pharmacodynamic Assessment: a. In parallel, assess the pharmacological effect of the small molecule in the target tissue (liver). This may involve measuring changes in protein levels (e.g., via ELISA or Western blot) or gene expression (e.g., via qPCR) of a relevant biomarker.

  • Data Analysis: a. Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, tissue distribution) for the conjugate. b. Correlate the liver concentration of the conjugate with the observed pharmacodynamic effect to establish a dose-response relationship.

Quantitative Data from Literature for In Vivo Studies (siRNA Conjugates):

ParameterDose RangeRoute of AdministrationSpeciesReference
Revusiran (GalNAc-siRNA) 1.25 - 10 mg/kgSubcutaneousHuman
GalNAc-ASO 12 - 40 mg/kgNot specifiedNot specified

The this compound platform offers a robust and highly specific mechanism for delivering small molecule drugs to the liver. By leveraging the natural ASGPR-mediated endocytosis pathway, researchers can enhance the therapeutic index of hepatically-acting small molecules. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this targeted delivery strategy in a research and drug development setting.

References

Protocol for Labeling Proteins with Tri-GalNAc-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the covalent labeling of proteins with tri-GalNAc-COOH, a triantennary N-acetylgalactosamine derivative with a terminal carboxylic acid. This conjugation strategy is particularly relevant for researchers developing targeted therapies, especially for liver-specific drug delivery, as the tri-GalNAc moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[1][2][3] The described method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of this compound and primary amines (e.g., lysine residues) on the target protein.[1]

The protocol covers the activation of this compound, the conjugation reaction with the protein, and the purification and characterization of the resulting conjugate. By following this protocol, researchers can generate well-defined protein-tri-GalNAc conjugates for various applications, including the development of lysosome-targeting chimeras (LYTACs) for the degradation of extracellular and membrane proteins.[1]

Quantitative Data Summary

The degree of labeling (DOL), or the average number of tri-GalNAc molecules conjugated per protein molecule, is a critical parameter for the efficacy and characterization of the final product. The following table summarizes representative DOLs achieved for different proteins, as reported in the literature.

ProteinMolar Excess of Activated tri-GalNAcAverage Degree of Labeling (tri-GalNAc molecules/protein)Analytical Method
Cetuximab (Ctx)25x6.0MALDI-MS
Goat Anti-Mouse IgG (Ab-GN1)Not Specified5.7MALDI-MS
Goat Anti-Mouse IgG (Ab-GN2)Not Specified4.7MALDI-MS
Goat Anti-Mouse IgG Fab (Fab-GN)Not Specified3.2MALDI-MS
Cetuximab (Tri-ctx)Not Specified7.4MALDI-MS

Experimental Workflow

Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A Dissolve this compound in Activation Buffer B Add EDC and NHS A->B C Incubate to form NHS ester B->C E Add activated tri-GalNAc-NHS ester C->E Activated Ligand D Prepare Protein Solution in Conjugation Buffer D->E F Incubate to form amide bond E->F G Quench Reaction F->G Crude Conjugate H Size-Exclusion Chromatography (SEC) G->H I Collect and Pool Fractions H->I J Determine Degree of Labeling (DOL) I->J Purified Conjugate K Verify Conjugation (SDS-PAGE, MS) J->K L Assess Biological Activity K->L

Caption: Experimental workflow for protein labeling with this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents
  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Target protein

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Note: Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification/Storage Buffer: PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200 or equivalent)

  • Standard protein concentration assay reagents (e.g., BCA)

  • Deionized water

Step 1: Activation of this compound

This step involves the conversion of the carboxylic acid group on this compound to a more reactive NHS ester.

  • Prepare Reagent Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO, or in Activation Buffer if using Sulfo-NHS. A typical concentration is 100-200 mM.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

    • Vortex briefly to mix.

    • Incubate the reaction for 15-60 minutes at room temperature, protected from light.

Step 2: Conjugation to Protein

This step involves the reaction of the activated tri-GalNAc-NHS ester with the primary amines on the protein.

  • Prepare Protein Sample:

    • Dissolve the protein in Conjugation Buffer to a concentration of 2-10 mg/mL. The optimal pH of the Conjugation Buffer is typically between 7.2 and 8.5.

    • Ensure the protein solution is free of any substances containing primary amines. If necessary, perform a buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Add the activated tri-GalNAc-NHS ester solution from Step 1 to the protein solution. The molar ratio of the activated tri-GalNAc to the protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.

    • Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

Step 3: Purification of the Labeled Protein

Purification is essential to remove unreacted tri-GalNAc and reaction byproducts.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by hydrolyzing any remaining NHS esters.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a size-exclusion chromatography column with Purification/Storage Buffer. The choice of column resin will depend on the molecular weight of the protein.

    • Load the quenched reaction mixture onto the equilibrated column.

    • Elute the protein with Purification/Storage Buffer, collecting fractions.

    • Monitor the elution profile by measuring the absorbance at 280 nm. The protein conjugate will typically elute in the initial fractions, well-separated from the smaller, unreacted tri-GalNAc and byproducts.

    • Pool the fractions containing the purified protein conjugate.

Step 4: Characterization of the tri-GalNAc-Protein Conjugate
  • Determine Protein Concentration:

    • Measure the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).

  • Determine Degree of Labeling (DOL):

    • The DOL can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the unconjugated protein to that of the tri-GalNAc-protein conjugate. The mass shift corresponds to the number of attached tri-GalNAc molecules.

    • Alternatively, if this compound is fluorescently tagged, the DOL can be determined by UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the fluorescent tag (at its specific maximum absorbance).

  • Verify Conjugation:

    • Analyze the purified conjugate by SDS-PAGE. The labeled protein should show a higher molecular weight compared to the unlabeled protein.

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS).

  • Assess Biological Activity:

    • Perform a relevant functional assay to ensure that the labeling process has not compromised the biological activity of the protein.

    • For applications involving ASGPR targeting, the binding and uptake of the conjugate can be assessed in hepatocyte cell lines (e.g., HepG2).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC/NHS (hydrolyzed)Use fresh, anhydrous reagents.
Non-optimal pH for activation or conjugationEnsure Activation Buffer pH is 4.5-6.0 and Conjugation Buffer pH is 7.2-8.5.
Presence of primary amines in buffersUse amine-free buffers (e.g., PBS, MES, HEPES).
Insufficient molar excess of activated tri-GalNAcIncrease the molar ratio of activated tri-GalNAc to protein.
Protein Precipitation Over-labeling of the proteinReduce the molar ratio of activated tri-GalNAc to protein.
High concentration of organic solvent (DMF/DMSO)Keep the volume of the activated tri-GalNAc solution to a minimum (ideally <10% of the total reaction volume).
Protein instability at the reaction pHOptimize the pH of the Conjugation Buffer.
Loss of Protein Activity Labeling of critical lysine residues in the active siteConsider site-specific conjugation methods if random lysine labeling is detrimental.
Protein denaturation during the reactionPerform the conjugation at a lower temperature (e.g., 4°C) or for a shorter duration.

Signaling Pathway Diagram

The following diagram illustrates the cellular uptake of a tri-GalNAc-labeled protein via the asialoglycoprotein receptor (ASGPR) and its subsequent trafficking to the lysosome for degradation, a key mechanism for LYTACs.

SignalingPathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (Hepatocyte) cluster_intracellular Intracellular Space Protein_GalNAc Protein-tri-GalNAc Conjugate ASGPR ASGPR Protein_GalNAc->ASGPR Binding Endosome Early Endosome ASGPR->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Degradation Protein Degradation Lysosome->Degradation Hydrolysis

Caption: ASGPR-mediated endocytosis and lysosomal trafficking.

References

tri-GalNAc-COOH: A Versatile Building Block for Liver-Targeted PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A key challenge in PROTAC development is achieving tissue-specific delivery to enhance efficacy and minimize off-target effects. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, represents an attractive target for selective drug delivery. Tri-antennary N-acetylgalactosamine (tri-GalNAc) is a high-affinity ligand for ASGPR. Consequently, tri-GalNAc-COOH, a derivative featuring a carboxylic acid handle, serves as an invaluable building block for the synthesis of liver-targeting PROTACs and other conjugates designed to be internalized by hepatocytes via receptor-mediated endocytosis.

This document provides detailed application notes and protocols for the utilization of this compound in the development of PROTACs.

Principle of Action: ASGPR-Mediated Endocytosis

PROTACs incorporating a tri-GalNAc moiety leverage the natural biological pathway of ASGPR-mediated endocytosis for targeted delivery to liver cells. Upon administration, the tri-GalNAc ligand of the PROTAC binds to the ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, leading to the formation of an endosome containing the PROTAC-target protein complex. The endosome then traffics to the lysosome, where the acidic environment facilitates the degradation of the target protein. The ASGPR is then recycled back to the cell surface.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space PROTAC tri-GalNAc-PROTAC Complex PROTAC-Target Complex PROTAC->Complex Binds Target Target Protein Target->Complex ASGPR ASGPR Complex->ASGPR Binding CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit Internalization Endosome Endosome CoatedPit->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion Recycling ASGPR Recycling Endosome->Recycling Sorting Recycling->ASGPR

Figure 1: ASGPR-mediated endocytosis of a tri-GalNAc-PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a tri-GalNAc-Linker Conjugate

This protocol describes the conjugation of this compound to an amine-terminated linker, a common step in PROTAC synthesis. The carboxylic acid of this compound is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine of the linker to form a stable amide bond.

Materials:

  • This compound

  • Amine-terminated linker (e.g., PEG linker with a terminal amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. The resulting solution contains the tri-GalNAc-NHS ester.

  • Conjugation to the Amine-Linker:

    • In a separate flask, dissolve the amine-terminated linker (1 equivalent) in anhydrous DMF.

    • Slowly add the solution of tri-GalNAc-NHS ester to the linker solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure tri-GalNAc-linker conjugate.

    • Characterize the final product by NMR and mass spectrometry.

PROTAC_Synthesis_Workflow cluster_synthesis tri-GalNAc-PROTAC Synthesis Start This compound + Amine-Linker-POI Ligand Activation NHS Ester Activation of This compound Start->Activation Conjugation Amide Bond Formation Activation->Conjugation Purification Reverse-Phase HPLC Conjugation->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Final_PROTAC tri-GalNAc-PROTAC Characterization->Final_PROTAC

Application Notes and Protocols for tri-GalNAc-COOH in Hepatocyte Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triantennary N-acetylgalactosamine (tri-GalNAc) is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is densely and almost exclusively expressed on the surface of hepatocytes. This specific interaction makes tri-GalNAc an exceptional targeting moiety for the delivery of imaging agents to the liver. The carboxylated derivative, tri-GalNAc-COOH, provides a convenient handle for conjugation to a variety of imaging probes, including fluorescent dyes and radiotracers for positron emission tomography (PET). This document provides detailed application notes and protocols for the use of this compound in the in vivo imaging of hepatocytes, facilitating research in liver function, disease diagnostics, and the development of liver-targeted therapies.

Data Presentation

The following tables summarize key quantitative data for tri-GalNAc-based imaging probes, highlighting their high affinity for ASGPR and efficient uptake by hepatocytes.

Table 1: Binding Affinity of GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR)

LigandConjugate/ProbeDissociation Constant (Kd)Reference
Monomeric GalNAc-~40 µM[1][2]
Triantennary GalNAcGenericNanomolar (nM) to Picomolar (pM) range[3][4]
Triantennary GalNAcGN Probes (for PET/NIR imaging)1.5 - 1.9 µM[3]
Triantennary GalNAcASGPR Blocker (GN-A)5.8 nM

Table 2: In Vivo Hepatocyte Uptake of Tri-GalNAc Conjugated Imaging Agents

Imaging AgentAnimal ModelTime Post-InjectionLiver Uptake (% Injected Dose per gram)Reference
68Ga-NODAGA-NonaLysan (GalNAc)Mice30 min79.6 ± 8.0
68Ga-NODAGA-HexaLysan (Galactose)Mice30 min55.5 ± 7.4
89Zr-labeled bevacizumabMice168 hours~7.4
Cy5.5-galactosylated polylysineMice30-90 minPeak fluorescence intensity

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of uptake for tri-GalNAc conjugates and the general experimental workflows for in vivo imaging.

ASGPR_Mediated_Endocytosis ASGPR-Mediated Endocytosis of tri-GalNAc Conjugates cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space tri_GalNAc_Probe tri-GalNAc Imaging Probe ASGPR Asialoglycoprotein Receptor (ASGPR) tri_GalNAc_Probe->ASGPR Binding Coated_Pit Clathrin-Coated Pit ASGPR->Coated_Pit Internalization Endosome Early Endosome Coated_Pit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation of Probe Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Receptor Dissociation (Acidic pH) Recycling_Vesicle->ASGPR Receptor Recycling

Caption: ASGPR-Mediated Endocytosis Pathway.

Experimental_Workflow General In Vivo Imaging Workflow Start Start Conjugation Conjugation of this compound to Imaging Agent Start->Conjugation Purification Purification of Conjugate Conjugation->Purification Animal_Prep Animal Preparation Purification->Animal_Prep Injection Intravenous Injection of Probe Animal_Prep->Injection Imaging In Vivo Imaging (PET/CT or Fluorescence) Injection->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Imaging Experimental Workflow.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Reactive Fluorescent Dye

This protocol describes the conjugation of this compound to a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester. This is a two-step process involving the activation of the carboxylic acid on this compound to an NHS ester, followed by reaction with the amine-containing imaging agent. For direct conjugation to a pre-activated NHS-ester dye, the user should adapt the protocol accordingly, considering the dye's reactivity with a molecule that has a free amine, which this compound does not possess without modification. The following protocol assumes the user has an amine-functionalized dye or will modify their dye accordingly. A more direct approach is to use an amine-reactive crosslinker to first activate the this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Cy5.5-NHS ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the tri-GalNAc-NHS ester. Monitor the reaction by TLC or HPLC.

  • Conjugation to the Fluorescent Dye:

    • Dissolve the amine-reactive fluorescent dye in the reaction buffer (pH 8.3-8.5).

    • Add the activated tri-GalNAc-NHS ester solution to the dye solution. A molar excess of the activated tri-GalNAc may be required.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unreacted dye and other small molecules.

    • Collect the fractions containing the fluorescently labeled tri-GalNAc conjugate.

    • Confirm the purity and concentration of the final product using UV-Vis spectroscopy and HPLC.

Protocol 2: In Vivo PET/CT Imaging with a 68Ga-DOTA-tri-GalNAc Probe in Mice

This protocol outlines the procedure for performing a PET/CT scan in mice using a tri-GalNAc probe chelated with 68Ga via a DOTA macrocycle.

Materials:

  • 68Ga-DOTA-tri-GalNAc radiotracer

  • Animal model (e.g., healthy mice or a liver disease model)

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Sterile saline for injection

  • Heating pad or lamp to maintain animal body temperature

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before the scan to reduce background signal, with water available ad libitum.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the scanner bed, which is equipped with a heating system to maintain body temperature.

  • Radiotracer Administration:

    • Prepare a sterile solution of the 68Ga-DOTA-tri-GalNAc probe in saline.

    • Administer a defined dose of the radiotracer (typically 5-10 MBq) via intravenous injection (e.g., through the tail vein).

  • PET/CT Imaging:

    • Immediately after injection, acquire a dynamic PET scan for 60 minutes, or a static scan at a specific time point (e.g., 30-60 minutes post-injection).

    • Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET and CT images using appropriate algorithms.

    • Fuse the PET and CT images for anatomical localization of the radiotracer uptake.

    • Draw regions of interest (ROIs) over the liver and other organs of interest on the fused images.

    • Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Protocol 3: In Vivo Fluorescence Imaging of Hepatocytes

This protocol provides a general workflow for non-invasive fluorescence imaging of the liver using a tri-GalNAc-conjugated near-infrared (NIR) fluorescent probe.

Materials:

  • tri-GalNAc-NIR fluorescent probe (e.g., tri-GalNAc-Cy5.5)

  • Animal model

  • In vivo fluorescence imaging system

  • Anesthesia system

  • Hair removal cream

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Remove the fur from the abdominal area overlying the liver to minimize fluorescence signal obstruction.

  • Probe Administration:

    • Inject the tri-GalNAc-NIR probe intravenously at a predetermined dose.

  • Fluorescence Imaging:

    • Place the animal in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 10, 30, 60, 90, 120, and 150 minutes) to monitor the dynamic uptake and clearance of the probe in the liver.

  • Data Analysis:

    • Define a region of interest (ROI) over the liver.

    • Quantify the fluorescence intensity within the ROI at each time point to generate a time-activity curve.

    • For terminal studies, organs can be excised for ex vivo imaging to confirm the in vivo findings and perform biodistribution analysis.

Conclusion

This compound is a powerful tool for the targeted imaging of hepatocytes in vivo. Its high affinity and specificity for the ASGPR enable the development of highly sensitive and specific imaging probes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to utilize this compound in their studies of liver biology and disease, ultimately aiding in the advancement of diagnostic and therapeutic strategies for hepatic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in tri-GalNAc-COOH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in tri-GalNAc-COOH conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this compound conjugation reactions?

A1: The most frequent cause of low yield is the instability of the activated this compound intermediate, typically an N-hydroxysuccinimide (NHS) ester. This intermediate is highly susceptible to hydrolysis, a competing reaction where the activated ester reacts with water instead of the desired amine-containing molecule. This hydrolysis reverts the this compound to its original, unreactive carboxylic acid form, thereby reducing the overall yield of the conjugated product.[1][2]

Q2: How does pH affect the efficiency of the conjugation reaction?

A2: The pH of the reaction buffer is a critical factor. The reaction between an NHS-activated this compound and a primary amine is most efficient at a pH between 7.2 and 8.5.[1] However, the rate of hydrolysis of the NHS ester also increases with higher pH.[1][2] Therefore, it is crucial to maintain the pH within the optimal range to balance efficient conjugation with minimal hydrolysis. A pH below 7.2 will result in a slower reaction due to the protonation of the primary amine, reducing its nucleophilicity.

Q3: My this compound starting material is poorly soluble. How can I address this?

A3: Poor solubility of this compound or the molecule it is being conjugated to can significantly lower reaction efficiency. Ensure that all reactants are fully dissolved before initiating the reaction. This compound is soluble in water up to 50 mM. For less soluble reactants, consider using a co-solvent such as DMSO or DMF. However, be aware that organic solvents can sometimes promote side reactions, so their use should be optimized.

Q4: I am observing unexpected side products in my final mixture. What could they be?

A4: Besides the unreacted starting materials, a common side product is the N-acylurea, which can form when using carbodiimide coupling reagents like EDC. This byproduct arises from the rearrangement of the O-acylisourea intermediate. To minimize the formation of N-acylurea, it is highly recommended to use an additive such as NHS or Sulfo-NHS, which converts the unstable O-acylisourea into a more stable, amine-reactive NHS ester.

Troubleshooting Guide

Issue 1: Low Yield of Conjugated Product
Possible Cause Recommended Solution
Hydrolysis of activated this compound - Perform the reaction in an amine-free buffer at a pH between 7.2 and 8.0. - Use anhydrous solvents if possible. - Add the amine-containing molecule to the reaction as soon as the this compound is activated.
Suboptimal pH - Carefully control the pH of the reaction mixture. Use a calibrated pH meter. - Maintain the pH in the optimal range of 7.2-8.5 for amine coupling.
Poor quality of reagents - Use high-purity this compound and coupling reagents. - Ensure coupling reagents like EDC and NHS are stored in a desiccator to prevent degradation from moisture.
Inefficient coupling reagent - Consider using more efficient coupling reagents like HATU or HBTU, especially for difficult conjugations. However, be aware of potential side reactions like guanidinylation with uronium-based reagents.
Steric hindrance - If either the this compound or the target molecule is sterically hindered, increase the reaction time or temperature. However, monitor for increased hydrolysis or side product formation.
Issue 2: Difficulty in Purifying the Final Conjugate
Possible Cause Recommended Solution
Presence of unreacted starting materials and byproducts - Utilize purification techniques such as size-exclusion chromatography (SEC) to separate the larger conjugate from smaller unreacted molecules. - Reversed-phase HPLC can also be effective for purification.
Aggregation of the protein conjugate - Optimize buffer conditions, including pH and ionic strength, to prevent aggregation. - Consider adding solubilizing agents or detergents to the purification buffers.
Co-elution of product and impurities - For GalNAc-conjugated oligonucleotides, boronic acid chromatography can be a highly specific purification method.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like DMF or DMSO.

  • Reagent Addition: To the stirring solution, add N-hydroxysuccinimide (NHS) (1.1 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Activation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.

  • Immediate Use: The resulting NHS-activated this compound solution should be used immediately for the subsequent conjugation reaction to minimize hydrolysis.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Molecule

This protocol outlines the reaction of the NHS-activated this compound with a molecule containing a primary amine (e.g., a protein or a linker).

  • pH Adjustment: Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Conjugation: Slowly add the freshly prepared NHS-activated this compound solution (from Protocol 1) to the stirring solution of the amine-containing molecule. A typical molar ratio is 10-20 fold excess of the activated this compound to the amine.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-activated this compound.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic technique (e.g., SEC or RP-HPLC).

Visualizing the Workflow and Troubleshooting Logic

tri_GalNAc_COOH_Troubleshooting start Start: Low Yield check_activation Check Activation Step (EDC/NHS) start->check_activation check_conjugation Check Conjugation Step (Amine Reaction) start->check_conjugation check_purification Check Purification Step start->check_purification end_success Success: High Yield check_activation->end_success If OK hydrolysis Issue: Hydrolysis of NHS-Ester check_activation->hydrolysis reagents Issue: Reagent Quality or Stoichiometry check_activation->reagents check_conjugation->end_success If OK ph_buffer Issue: Incorrect pH or Buffer check_conjugation->ph_buffer solubility Issue: Poor Solubility check_conjugation->solubility check_purification->end_success If OK purification_loss Issue: Product Loss during Purification check_purification->purification_loss hydrolysis->check_conjugation Optimize Conditions reagents->check_conjugation Use Fresh Reagents ph_buffer->check_purification Adjust pH/Buffer solubility->check_purification Use Co-solvents purification_loss->end_success Optimize Method

Caption: Troubleshooting workflow for low yield in this compound reactions.

Reaction_Pathway reactant reactant intermediate intermediate product product side_product side_product tri_galnac This compound edc_nhs + EDC, NHS tri_galnac->edc_nhs activated_ester NHS-activated tri-GalNAc edc_nhs->activated_ester amine + R-NH2 (pH 7.2-8.5) activated_ester->amine water + H2O (Hydrolysis) activated_ester->water conjugate tri-GalNAc-NH-R (Desired Product) amine->conjugate hydrolyzed_product This compound (Inactive) water->hydrolyzed_product

Caption: Reaction pathway for this compound conjugation highlighting the competing hydrolysis side reaction.

References

Technical Support Center: Improving the Stability of Tri-GalNAc Conjugated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tri-GalNAc conjugated molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the stability and performance of your conjugates in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions regarding the stability of tri-GalNAc conjugated molecules.

Q1: My tri-GalNAc conjugated oligonucleotide shows rapid degradation in serum. What are the primary causes?

A: Premature degradation in serum is a common hurdle. The primary culprits are typically nucleases present in biological fluids. Several factors can influence the stability of your conjugate:

  • Oligonucleotide Backbone Chemistry: Unmodified oligonucleotides are highly susceptible to endonuclease and exonuclease activity.

  • Linker Stability: The chemical linker connecting the tri-GalNAc ligand to the oligonucleotide can be a point of enzymatic or chemical cleavage.

  • Overall Conjugate Design: The specific chemical modifications and their placement within the oligonucleotide sequence are critical for protecting against nuclease-mediated degradation.[1]

Troubleshooting Steps:

  • Enhance Backbone Stability: Incorporate nuclease-resistant modifications. Phosphorothioate (PS) linkages, particularly at the 5' and 3' ends of the strands, are widely used to protect against exonuclease activity.[2][3][4]

  • Introduce Sugar Modifications: Use 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F) modifications on the ribose sugars. These modifications increase resistance to endonucleases and can significantly enhance the overall metabolic stability of the conjugate.[2]

  • Evaluate Linker Chemistry: Ensure the linker is stable under physiological conditions. While some applications may require a cleavable linker for payload release, for stability during circulation, a stable linker is paramount. Research suggests that the linker can be degraded within hours in the endosome after cellular uptake.

Q2: How can I improve the in vivo durability and pharmacodynamic effect of my GalNAc-siRNA conjugate?

A: The long-term in vivo activity of a GalNAc-siRNA conjugate is critically dependent on its metabolic stability, which allows it to persist in intracellular compartments.

  • Enhanced Stabilization Chemistry (ESC): This design involves strategic placement of 2'-F and 2'-OMe modifications along with PS linkages at the ends of both the sense and antisense strands. ESC designs have been shown to significantly improve liver exposure, efficacy, and duration of effect compared to less modified siRNAs.

  • Intracellular Depot: Highly stable conjugates accumulate in acidic endosomal and lysosomal compartments within hepatocytes. These compartments act as a depot, slowly releasing the functional siRNA into the cytoplasm over weeks or even months to engage with the RNA-induced silencing complex (RISC). The ability of the siRNA to survive in these nuclease-rich, acidic environments is directly correlated to its duration of effect.

Below is a workflow for assessing and improving conjugate stability.

G cluster_0 Stability Improvement Cycle cluster_1 Key Considerations Design 1. Design Conjugate (Backbone & Linker Chem.) Synth 2. Synthesize & Purify Design->Synth Solid/Solution Phase Assay 3. In Vitro/In Vivo Stability Assay Synth->Assay Analyze 4. Analyze Degradants (LC-MS, HPLC) Assay->Analyze Identify Cleavage Sites Form Formulation (pH, Excipients) Assay->Form Redesign 5. Redesign & Optimize Analyze->Redesign Informed Modification Redesign->Design Iterate Mod Chemical Modifications (PS, 2'-F, 2'-OMe) Redesign->Mod Linker Linker Stability Redesign->Linker

Workflow for Improving tri-GalNAc Conjugate Stability.
Q3: What are the best practices for storing and handling tri-GalNAc conjugated molecules to prevent degradation?

A: Proper storage and handling are crucial to maintain the integrity of your conjugate.

  • Storage Temperature: For long-term storage, keep lyophilized conjugates at -80°C. For short-term storage, -20°C is generally acceptable. Once reconstituted in a buffer, store aliquots at -80°C to minimize freeze-thaw cycles.

  • Reconstitution Buffer: Use a nuclease-free buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4). Avoid alkaline conditions which can promote degradation of RNA.

  • Handling: Always use nuclease-free water, pipette tips, and tubes to prevent enzymatic degradation. Wear gloves to avoid introducing nucleases from your skin.

Q4: My conjugate has good stability but poor efficacy. What could be the issue?

A: If stability is confirmed, poor efficacy may stem from issues with cellular uptake, endosomal escape, or target engagement.

  • ASGPR Binding: The tri-GalNAc cluster must be properly configured to bind with high avidity to the asialoglycoprotein receptor (ASGPR) on hepatocytes. The valency and spacing of the GalNAc units are critical.

  • Endosomal Escape: This is a major rate-limiting step. Even with efficient uptake, only a very small fraction (<1%) of the conjugate may escape the endosome to reach the cytoplasm where it can act on its target mRNA.

  • Linker Cleavage: For some applications, the payload must be released from the GalNAc ligand to be active. An uncleavable linker might impair target knockdown compared to a cleavable one.

The diagram below illustrates the troubleshooting logic for poor in vivo performance.

G Start Poor In Vivo Efficacy CheckStability Is the conjugate stable in vivo? Start->CheckStability ImproveStability Action: Enhance Stability (PS, 2'-F/OMe mods) CheckStability->ImproveStability No CheckUptake Is cellular uptake efficient? CheckStability->CheckUptake Yes ImproveStability->CheckStability Re-evaluate OptimizeLigand Action: Optimize GalNAc Ligand/Linker Design CheckUptake->OptimizeLigand No CheckEscape Is endosomal escape occurring? CheckUptake->CheckEscape Yes OptimizeLigand->CheckUptake Re-evaluate EnhanceEscape Action: Consider Endosomal Escape Enhancers CheckEscape->EnhanceEscape No Success Improved Efficacy CheckEscape->Success Yes

Troubleshooting Flowchart for Poor Conjugate Efficacy.

Quantitative Stability Data

The metabolic stability of GalNAc-siRNA conjugates is a key determinant of their in vivo potency and duration of action. Chemical modifications that protect against nuclease degradation significantly improve liver exposure.

Conjugate DesignKey ModificationsRelative Liver Exposure (Mouse)Reference
siAT-1 Standard 2'-F/OMe pattern1x
siAT-2 (ESC) siAT-1 + additional 5' PS linkages~30x

Table 1: Impact of Enhanced Stabilization Chemistry (ESC) on liver exposure of a GalNAc-siRNA conjugate in mice. The addition of phosphorothioate (PS) linkages to the 5' ends dramatically increased the amount of conjugate measured in the liver, which correlated with improved efficacy and duration.

Key Experimental Protocols

Protocol 1: Serum Stability Assay using HPLC

This protocol provides a method to assess the stability of a tri-GalNAc conjugated oligonucleotide in the presence of serum nucleases.

Objective: To determine the degradation rate of a conjugate in serum over time.

Materials:

  • tri-GalNAc conjugated oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • EDTA solution (0.5 M)

  • HPLC system with an appropriate column (e.g., ion-exchange or reverse-phase)

  • Incubator or water bath at 37°C

Methodology:

  • Preparation: Dilute the tri-GalNAc conjugate to a final concentration of 10 µM in 90% serum (e.g., add 10 µL of 100 µM conjugate stock to 90 µL of serum).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately stop the degradation by adding 1 µL of 0.5 M EDTA to the aliquot. EDTA chelates divalent cations required by many nucleases. Store quenched samples at -20°C until analysis.

  • Sample Preparation for HPLC: Prior to injection, dilute the quenched samples in nuclease-free water or an appropriate mobile phase buffer.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Run a gradient method to separate the full-length conjugate from its degradation products.

    • Monitor the elution profile using UV absorbance at 260 nm.

  • Data Analysis:

    • Integrate the peak area of the full-length conjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life (t½).

Protocol 2: In Vivo Stability and Pharmacokinetic Study in Mice

This protocol outlines a basic procedure to evaluate the stability and distribution of a conjugate after subcutaneous administration in mice.

Objective: To measure the concentration of the intact conjugate in plasma and liver tissue over time.

Materials:

  • tri-GalNAc conjugated oligonucleotide formulated in sterile, nuclease-free saline or PBS.

  • C57BL/6 mice (or other appropriate strain).

  • Tools for subcutaneous injection, blood collection (e.g., retro-orbital or tail vein), and tissue harvesting.

  • Anticoagulant (e.g., K2-EDTA).

  • Homogenizer for tissue processing.

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Dosing: Administer a single subcutaneous injection of the GalNAc-conjugate to mice (e.g., at a dose of 1-3 mg/kg).

  • Sample Collection: At specified time points (e.g., 0.5, 1, 4, 24, 48, 72 hours post-dose), collect blood into tubes containing anticoagulant. Euthanize the animals and harvest the liver tissue.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C.

  • Liver Homogenization: Weigh the liver tissue and homogenize it in a suitable buffer.

  • Extraction: Perform an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) on plasma and liver homogenate samples to isolate the oligonucleotide.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the full-length, intact conjugate. This method should be able to distinguish the parent conjugate from its metabolites.

    • Generate a standard curve using known concentrations of the conjugate in the appropriate matrix (plasma or liver homogenate).

  • Data Analysis:

    • Calculate the concentration of the conjugate in plasma and liver at each time point.

    • Plot the concentration-time profiles to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and tissue distribution.

References

linker design and optimization for tri-GalNAc-COOH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the design and optimization of linkers for tri-GalNAc-COOH conjugates. It covers frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and comparative data to aid in linker selection and optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary function of a tri-GalNAc linker in drug delivery?

The tri-antennary N-acetylgalactosamine (tri-GalNAc) cluster serves as a high-affinity targeting ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver hepatocytes.[1][2] When conjugated to a therapeutic payload, such as an siRNA or antisense oligonucleotide (ASO), the tri-GalNAc moiety facilitates rapid, receptor-mediated endocytosis, ensuring targeted delivery of the therapeutic agent to the liver.[3][4][5] This targeted approach enhances the potency of the drug, allows for lower dosing, and minimizes potential off-target side effects.

Q2: What are the critical design parameters for a this compound linker?

Effective linker design is crucial for the success of tri-GalNAc conjugates. The key parameters to consider are:

  • Length and Flexibility: The linker must be long and flexible enough to allow the three GalNAc residues to simultaneously engage with the binding pockets of the trimeric ASGPR. Studies have shown that longer, flexible arms between the branching scaffold and the GalNAc sugars lead to stronger binding.

  • Hydrophilicity: The linker should possess sufficient hydrophilicity to ensure the solubility of the final conjugate in aqueous environments, which is critical for administration and bioavailability. PEG (polyethylene glycol) spacers are commonly used to increase hydrophilicity.

  • Stability: The chemical bonds within the linker must be stable enough to withstand enzymatic degradation in plasma and during circulation, ensuring the conjugate reaches the target hepatocytes intact.

  • Branching Scaffold: The central scaffold that connects the three GalNAc-bearing arms is vital. Scaffolds based on molecules like tris(hydroxymethyl)aminomethane (Tris) or prolinol are commonly used to orient the GalNAc residues for optimal receptor interaction.

  • Point of Attachment: The linker can be attached to the 3' or 5' end of an oligonucleotide. While both positions can be effective, some studies suggest that 5' end conjugation may offer slightly higher potency.

Q3: How does the number of GalNAc residues affect targeting efficiency?

The number of GalNAc residues is a critical factor for efficient delivery. A trivalent (tri-antennary) presentation of GalNAc has been found to be the most effective configuration for high-affinity binding to the ASGPR. This is due to the cooperative interaction of the three ligands with the three subunits of the receptor. While divalent ligands show some activity, trivalent ligands are significantly more potent, with binding affinities that can be orders of magnitude higher than monovalent or divalent versions. This multivalency effect is crucial for driving the efficient uptake of the conjugate into hepatocytes.

Q4: What are the most common chemistries for conjugating a this compound linker to a payload?

For a linker terminating in a carboxylic acid (-COOH) group, the most common conjugation strategy involves activating the carboxylate to form a reactive ester, typically an N-hydroxysuccinimide (NHS) ester. This activated linker can then react with a primary amine on the payload (e.g., an amino-modified oligonucleotide) to form a stable amide bond.

Alternatively, "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal approach. In this case, the tri-GalNAc linker would be functionalized with an alkyne and the payload with an azide (or vice versa).

Section 2: Troubleshooting Guide

Problem: Low Conjugation Yield
Possible CauseRecommended Solution
Inefficient Carboxylic Acid Activation Ensure activating agents (e.g., EDC/NHS) are fresh and used in an appropriate anhydrous solvent. Optimize the molar ratio of activating agents to the linker. Perform the activation step at a controlled temperature (e.g., 0°C to room temperature) to minimize side reactions.
Steric Hindrance The payload's amine group may be sterically inaccessible. Consider introducing a longer spacer arm on either the payload or the tri-GalNAc linker to reduce steric hindrance.
Hydrolysis of Activated Ester The activated ester (e.g., NHS-ester) is susceptible to hydrolysis. Perform the conjugation reaction in a non-aqueous, amine-free solvent (like DMSO or DMF) and ensure all reagents and materials are dry. The reaction should be performed promptly after the activation step.
Low Reactivity of Amine Ensure the pH of the reaction buffer is optimal for amine reactivity (typically pH 7.5-8.5) if performing the reaction in an aqueous environment. A pH that is too low will protonate the amine, rendering it non-nucleophilic.
Problem: Poor Aqueous Solubility of the Final Conjugate
Possible CauseRecommended Solution
Hydrophobic Payload or Linker The overall hydrophobicity of the conjugate may be too high. Redesign the linker to include more hydrophilic spacers, such as longer polyethylene glycol (PEG) chains.
Aggregation The conjugate may be self-aggregating. Analyze the sample using Dynamic Light Scattering (DLS). If aggregation is confirmed, consider reformulating in a different buffer, adjusting the pH, or including solubility-enhancing excipients.
Impurities from Synthesis Residual hydrophobic reagents from the synthesis or purification steps can reduce solubility. Ensure the final product is highly pure by using a robust purification method like reverse-phase HPLC.
Problem: Low In Vivo Potency or Short Duration of Effect
Possible CauseRecommended Solution
Linker Instability The linker may be susceptible to cleavage by plasma or cellular enzymes. Redesign the linker to replace labile bonds (e.g., certain esters) with more stable linkages like amides or ethers. Incorporating phosphorothioate (PS) linkages at the ends of oligonucleotide payloads can also enhance stability.
Inefficient Endosomal Escape While the conjugate is efficiently internalized, it may remain trapped in endosomes, which is a known rate-limiting step. Although linker design has a limited impact here, ensuring the payload itself is optimized for stability within the acidic endosomal environment is critical for long-term activity.
Suboptimal Linker Length/Geometry The spatial arrangement of the GalNAc residues may not be optimal for ASGPR binding, leading to reduced uptake. Synthesize and test a series of linkers with varying lengths and flexibility to identify the optimal configuration for your specific payload.
Off-Target Effects For siRNA conjugates, hepatotoxicity can arise from off-target effects, which can limit the effective dose. This is often sequence-dependent but can be mitigated by chemical modifications in the siRNA seed region.

Section 3: Data Presentation

Table 1: Comparison of Linker Properties and In Vivo Efficacy

(Note: This table is a representative summary based on principles described in the literature. Actual values are highly dependent on the specific oligonucleotide sequence and animal model.)

Linker IDBranching ScaffoldSpacer Type & LengthConjugation SiteEfficacy (ED50 in mice)Duration of Effect
Linker A TrisShort Alkyl3'-End~5 mg/kgModerate
Linker B ProlinolPEG43'-End~2 mg/kgLong
Linker C TrisPEG65'-End~1 mg/kgLong
Linker D CyclenLong Alkyl3'-End~1.5 mg/kgVery Long

Data synthesized from principles discussed in references.

Section 4: Experimental Protocols

Protocol 1: NHS-Ester Mediated Conjugation of this compound to an Amino-Modified Oligonucleotide

Objective: To covalently link a this compound linker to an oligonucleotide bearing a 5'- or 3'-amino modifier.

Materials:

  • This compound linker

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 5'- or 3'-Amino-modified oligonucleotide

  • 0.2 M Sodium Bicarbonate buffer (pH 8.5)

  • HPLC system for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours. d. Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS-ester.

  • Conjugation to Oligonucleotide: a. Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer. b. Add the activated tri-GalNAc-NHS ester solution (typically 5-10 equivalents relative to the oligonucleotide) dropwise to the oligonucleotide solution while gently vortexing. c. Allow the reaction to proceed overnight at room temperature with gentle agitation.

  • Purification: a. Purify the resulting conjugate using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IEX-HPLC). The increased hydrophobicity of the GalNAc-conjugated oligonucleotide allows it to be separated from the unconjugated starting material. b. Collect fractions containing the desired product.

  • Analysis and Quantification: a. Confirm the identity and purity of the final conjugate using LC-MS analysis. b. Quantify the conjugate using UV spectrophotometry at 260 nm.

Section 5: Visualizations

Diagram 1: ASGPR-Mediated Endocytosis Pathway

ASGPR_Pathway cluster_cell Hepatocyte Conj tri-GalNAc Conjugate ASGPR ASGPR Conj->ASGPR Binding Membrane ASGPR->Membrane Recycling Vesicle Clathrin-coated Vesicle ASGPR->Vesicle Internalization Endosome Early Endosome (pH drop) Vesicle->Endosome Endosome->ASGPR Release of Ligand Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Release Payload Release to Cytoplasm (<1%) Endosome->Release Recycle Receptor Recycling Degrade Payload Degradation Lysosome->Degrade

Caption: Pathway of tri-GalNAc conjugate uptake via ASGPR.

Diagram 2: Experimental Workflow for Conjugate Synthesis and Evaluation

Conjugate_Workflow Start Start: Amino-Oligo & This compound Activate 1. Activate COOH (e.g., EDC/NHS) Start->Activate Conjugate 2. Conjugation Reaction (Amide Bond Formation) Activate->Conjugate Purify 3. Purification (e.g., HPLC) Conjugate->Purify Analyze 4. Characterization (LC-MS, Purity) Purify->Analyze InVitro 5. In Vitro Assay (Cell Uptake, Potency) Analyze->InVitro InVivo 6. In Vivo Study (Efficacy, Stability) InVitro->InVivo End End: Optimized Conjugate InVivo->End

Caption: Workflow for synthesis and testing of tri-GalNAc conjugates.

Diagram 3: Decision Tree for Linker Optimization

Linker_Optimization Start Low Potency Observed Check_Sol Is solubility poor? Start->Check_Sol Add_PEG Increase PEG Length in Linker Check_Sol->Add_PEG Yes Check_Stab Is in vivo stability low? Check_Sol->Check_Stab No Re_Eval Re-evaluate Potency Add_PEG->Re_Eval Change_Bonds Use more stable bonds (e.g., amides) Check_Stab->Change_Bonds Yes Check_Length Vary Linker Length and Flexibility Check_Stab->Check_Length No Change_Bonds->Re_Eval Check_Length->Re_Eval

Caption: Troubleshooting logic for optimizing linker design.

References

Technical Support Center: Overcoming Off-Target Effects of Tri-GalNAc Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding off-target effects associated with tri-GalNAc conjugated therapeutics, particularly small interfering RNAs (siRNAs).

Troubleshooting Guide

This section addresses specific issues that may arise during preclinical development of tri-GalNAc conjugated siRNAs.

Q1: We observe significant hepatotoxicity (e.g., elevated ALT/AST) in our rat studies, but on-target gene knockdown is effective. What is the likely cause and how do we fix it?

A1: The most probable cause is hybridization-based off-target effects, where the siRNA guide strand binds to and silences unintended mRNAs.[1][2][3] This miRNA-like activity is primarily driven by the "seed region" (nucleotides 2-8) of the siRNA's antisense strand.[1][4] While other mechanisms like chemical toxicity or perturbation of the natural RNAi pathway are possible, they are less commonly the primary driver for this class of molecules.

Troubleshooting Steps:

  • Analyze Global Gene Expression: Perform RNA-sequencing on liver tissue from treated animals. A significant enrichment of downregulated transcripts containing a sequence complementary to your siRNA's seed region is a strong indicator of hybridization-based off-target effects.

  • Mitigate by Modifying the Seed Region: The most effective solution is to decrease the binding affinity of the seed region to off-target mRNAs. This can be achieved by introducing a single, thermally destabilizing chemical modification, such as a Glycol Nucleic Acid (GNA), at position 6 or 7 of the guide strand. This modification can disrupt off-target binding while preserving on-target activity.

The following workflow can guide the troubleshooting process:

G start Observation: Hepatotoxicity with Effective On-Target Knockdown check_mechanism Hypothesis: RNAi-Mediated Off-Target Effect start->check_mechanism run_control Experiment: Test with RISC-Loading Deficient Control siRNA check_mechanism->run_control analyze_seq Experiment: Perform Liver Transcriptome Analysis (RNA-seq) check_mechanism->analyze_seq toxicity_persists Result: Toxicity Persists run_control->toxicity_persists toxicity_mitigated Result: Toxicity Mitigated run_control->toxicity_mitigated seed_match Result: Downregulated Genes Enriched for Seed Matches analyze_seq->seed_match no_seed_match Result: No Seed Match Enrichment analyze_seq->no_seed_match conclusion_chem_tox Conclusion: Consider Chemical or Metabolite Toxicity toxicity_persists->conclusion_chem_tox conclusion_off_target Conclusion: Toxicity is RNAi-Mediated Off-Target Effect toxicity_mitigated->conclusion_off_target seed_match->conclusion_off_target no_seed_match->conclusion_chem_tox mitigation Action: Introduce Seed-Destabilizing Modification (e.g., GNA) conclusion_off_target->mitigation retest Validate: Re-evaluate Potency and Toxicity in vivo mitigation->retest G cluster_solutions Mitigation Strategies OT_Problem Problem: Seed-Mediated Off-Target Silencing Mechanism Mechanism: High affinity binding of siRNA seed region (nt 2-8) to partially complementary mRNAs OT_Problem->Mechanism Goal Goal: Reduce Off-Target Binding Without Affecting On-Target Activity Mechanism->Goal Strat1 Introduce Thermally Destabilizing Modification Goal->Strat1 Strat2 Optimize siRNA Sequence Design Goal->Strat2 Strat3 Reduce siRNA Concentration Goal->Strat3 Outcome Outcome: Improved Therapeutic Index (Reduced Toxicity, Maintained Efficacy) Strat1->Outcome Strat2->Outcome Strat3->Outcome G cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm GalNAc_siRNA Tri-GalNAc-siRNA Conjugate ASGPR ASGPR GalNAc_siRNA->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis Free_siRNA Free siRNA Endosome->Free_siRNA Endosomal Escape RISC RISC Loading (Ago2) Free_siRNA->RISC OnTarget On-Target mRNA (Perfect Match) RISC->OnTarget Guide Strand Directs Binding OffTarget Off-Target mRNA (Seed Match) RISC->OffTarget Seed Region Binding OnTarget_Cleavage On-Target Cleavage & Silencing OnTarget->OnTarget_Cleavage OffTarget_Repression Off-Target Repression & Toxicity OffTarget->OffTarget_Repression

References

Technical Support Center: Managing the Immunogenicity of Tri-GalNAc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the immunogenicity of tri-antennary N-acetylgalactosamine (tri-GalNAc) conjugated therapeutics, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of immunogenicity in tri-GalNAc conjugated oligonucleotides?

The immunogenicity of tri-GalNAc conjugates can stem from multiple components of the molecule:

  • Oligonucleotide (ON) component : The inherent sequence, backbone chemistry (e.g., phosphorothioate linkages), and sugar modifications (e.g., 2'-O-methoxyethyl, 2'-fluoro) of the ON can be recognized by the immune system.[1][2][3][4] Certain sequence motifs, like unmethylated CpG motifs, are known to be immunostimulatory.[3]

  • Tri-GalNAc moiety : The carbohydrate cluster itself can act as a hapten, becoming immunogenic when conjugated to the larger oligonucleotide carrier. Studies have shown that anti-drug antibodies (ADAs) generated against GalNAc-conjugated siRNAs predominantly recognize the GalNAc moiety.

  • Linker Chemistry : The chemical linker connecting the tri-GalNAc to the oligonucleotide can also potentially be immunogenic, although this is less commonly reported.

  • Impurities : Impurities from the manufacturing process can also contribute to an immune response.

Q2: Are tri-GalNAc conjugated oligonucleotides considered to have high immunogenicity risk?

Generally, tri-GalNAc conjugated oligonucleotides are considered to have a low immunogenicity risk. Clinical data for several approved oligonucleotide therapeutics have shown a low incidence of ADAs, with no significant impact on pharmacokinetics, pharmacodynamics, or safety. However, as with any biologic therapeutic, immunogenicity should be assessed on a case-by-case basis.

Q3: How does the immune system recognize tri-GalNAc conjugates?

The recognition of tri-GalNAc conjugates can occur through several mechanisms:

  • Innate Immune Recognition : The oligonucleotide component can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which can trigger an innate immune response. Chemical modifications to the siRNA backbone can reduce this activation.

  • T-cell Dependent B-cell Activation : For a robust antibody response, T-cell help is often required. It is hypothesized that the conjugate is taken up by antigen-presenting cells (APCs), where the oligonucleotide part is processed and presented on MHC class II molecules to CD4+ T-cells. These T-cells then provide help to B-cells that recognize the GalNAc moiety (or other parts of the conjugate), leading to B-cell proliferation, class switching, and the production of high-affinity IgG antibodies.

Q4: What are the potential consequences of an immune response to a tri-GalNAc conjugate?

An immune response, characterized by the formation of ADAs, can have several consequences:

  • Altered Pharmacokinetics (PK) and Pharmacodynamics (PD) : ADAs can bind to the drug, leading to its rapid clearance from circulation, which can reduce its efficacy.

  • Neutralizing Antibodies : ADAs can directly block the binding of the tri-GalNAc ligand to the asialoglycoprotein receptor (ASGPR) on hepatocytes, thereby preventing its uptake and therapeutic action.

  • Safety Issues : In rare cases, immune complexes of ADAs and the drug can lead to adverse events such as hypersensitivity reactions or glomerulonephritis. However, this has not been a significant issue with the current generation of GalNAc-conjugated oligonucleotides.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High anti-drug antibody (ADA) titers observed in preclinical animal studies. 1. Immunogenic oligonucleotide sequence : Presence of CpG motifs or other immunostimulatory sequences. 2. Suboptimal chemical modifications : Insufficient 2' modifications on the sugar or backbone can lead to increased innate immune recognition. 3. Impurities in the conjugate preparation : Residual reagents or byproducts from synthesis.1. Sequence optimization : Screen for and remove or modify immunostimulatory motifs. 2. Enhance chemical modifications : Increase the extent of 2'-O-methyl, 2'-fluoro, or other modifications known to reduce immunogenicity. 3. Improve purification methods : Use stringent purification techniques like HPLC to ensure high purity of the final conjugate.
Variability in ADA response across different animal models. 1. Species-specific differences in immune recognition : The immune system of different species may recognize different epitopes on the conjugate. 2. Genetic background of the animals : Inbred strains may have different MHC haplotypes, leading to varied T-cell responses.1. Test in multiple species : Evaluate immunogenicity in at least two relevant species, if possible. 2. Use humanized models : Consider using humanized mouse models to better predict the immune response in humans.
Difficulty in developing a reliable ADA assay. 1. Low immunogenicity of the conjugate : It can be challenging to generate a positive control antibody with sufficient titer and affinity. 2. Matrix effects : Components in the serum or plasma can interfere with the assay. 3. Drug interference : The presence of the therapeutic in the sample can compete with the binding of ADAs in the assay.1. Generate a surrogate positive control : Monoclonal antibodies targeting the GalNAc moiety can be used as a surrogate positive control. 2. Optimize assay conditions : Perform thorough assay development, including optimization of sample dilution, blocking buffers, and detection reagents. 3. Acid dissociation : Incorporate an acid dissociation step in the assay to release ADAs from the drug.
Observed in vitro T-cell proliferation in response to the conjugate. 1. Presence of T-cell epitopes : The oligonucleotide or linker may contain sequences that can be presented by MHC class II molecules.1. Epitope mapping : Use in silico prediction tools and in vitro assays to identify potential T-cell epitopes. 2. Modify or remove epitopes : If critical epitopes are identified, consider modifying the sequence to reduce MHC binding affinity.

Data Summary

Table 1: Factors Influencing Immunogenicity of Oligonucleotide Therapeutics

Factor Influence on Immunogenicity Reference
Sequence Certain sequences (e.g., CpG motifs) can be immunostimulatory.
Chemical Modifications 2'-O-methyl, 2'-fluoro, and phosphorothioate modifications can reduce innate immune recognition and enhance stability.
Delivery Vehicle Conjugation to ligands like GalNAc can influence biodistribution and immune cell interactions.
Dose and Route Higher doses and subcutaneous administration may increase the risk of immunogenicity.
Patient Population Underlying disease and co-medications can affect the immune response.

Experimental Protocols

Protocol 1: Anti-Drug Antibody (ADA) ELISA

This protocol outlines a bridging ELISA for the detection of ADAs against a tri-GalNAc conjugated oligonucleotide.

  • Plate Coating : Coat a 96-well high-binding ELISA plate with the tri-GalNAc conjugate overnight at 4°C.

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.

  • Sample Incubation : Add diluted serum samples (and positive/negative controls) to the plate and incubate for 2 hours at room temperature.

  • Washing : Repeat the washing step.

  • Detection : Add a biotinylated version of the tri-GalNAc conjugate and incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Enzyme Conjugate : Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

  • Washing : Repeat the washing step.

  • Substrate : Add TMB substrate and incubate until a color change is observed.

  • Stop Reaction : Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate : Read the absorbance at 450 nm.

Visualizations

immunogenicity_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell cluster_bcell B-Cell Conjugate Tri-GalNAc Conjugate Endosome Endosome Conjugate->Endosome Internalization BCR B-Cell Receptor (BCR) Conjugate->BCR Recognition Peptide Oligo Peptide Endosome->Peptide Processing MHCII MHC Class II TCR T-Cell Receptor (TCR) MHCII->TCR Presentation Peptide->MHCII Loading CD4 CD4+ TCR->CD4 Activation CD4->BCR T-Cell Help PlasmaCell Plasma Cell BCR->PlasmaCell Differentiation Antibody Anti-GalNAc Antibody PlasmaCell->Antibody Production

Figure 1: T-cell dependent immune response to tri-GalNAc conjugates.

experimental_workflow Start Start: Immunogenicity Assessment Screening ADA Screening Assay (ELISA) Start->Screening Confirmation Confirmatory Assay (Competitive Binding) Screening->Confirmation Positive Samples Titration Titer Determination Confirmation->Titration Confirmed Positive Neutralization Neutralizing Antibody (NAb) Assay Titration->Neutralization Characterization Isotyping and Epitope Mapping Neutralization->Characterization End End: Risk Assessment Characterization->End

Figure 2: Tiered approach for immunogenicity testing workflow.

References

Technical Support Center: Scaling Up tri-GalNAc-COOH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tri-antennary N-acetylgalactosamine-carboxylic acid (tri-GalNAc-COOH). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this complex synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue / Question Potential Causes Recommended Solutions
Low yield in amide coupling reactions - Incomplete activation of the carboxylic acid.- Steric hindrance.- Inappropriate coupling reagent.- Suboptimal reaction conditions (temperature, solvent).- Ensure complete dissolution and activation of the carboxylic acid before adding the amine.- Consider using a different coupling reagent such as HBTU or HATU.- Optimize the reaction temperature and solvent. For instance, a pioneering amide condensation reaction has been reported with a significantly enhanced yield (77.6%)[1].- Use a slight excess of the amine component.
Incomplete deprotection of acetyl groups - Inefficient cleavage of protecting groups.- Inappropriate deprotection reagent or conditions.- Ensure the use of fresh deprotection reagents.- Standard TFA cleavage procedures are sometimes reported, but their effectiveness can vary[2].- Biocatalytic deacetylation strategies can offer selective deprotection under mild, aqueous conditions[3].
Formation of side products during synthesis - Premature removal of protecting groups.- Side reactions of functional groups.- Impurities in starting materials.- Carefully select orthogonal protecting groups.- Ensure the quality of starting materials and reagents.- Common impurities in solid-phase synthesis can include deletion sequences or products of side reactions on the support[4][5].
Difficulty in purification of the final product - Presence of closely related impurities.- Poor solubility of the product or impurities.- Inefficient chromatographic separation.- Use a combination of purification techniques, such as ion-exchange followed by reversed-phase chromatography.- For acidic biomolecules, strong anion exchange resins can be effective.- Consider advanced techniques like multicolumn countercurrent solvent gradient purification (MCSGP) which has been shown to increase product yields significantly.
Low coupling efficiency in solid-phase synthesis - Insufficient excess of phosphoramidite.- Short coupling time.- Inefficient activation.- Increase the equivalents of the phosphoramidite and the coupling time. For example, increasing from 1.75 to 5.25 equivalents can significantly improve coupling efficiency.- Ensure efficient activation of the phosphoramidite.

Frequently Asked Questions (FAQs)

What are the main strategies for synthesizing this compound?

There are two primary strategies for the synthesis of tri-GalNAc conjugates: solid-phase synthesis and solution-phase synthesis.

  • Solid-Phase Synthesis: This approach involves the sequential addition of monomeric GalNAc phosphoramidites to a solid support. It is generally faster and requires fewer unit operations but may result in lower yields and purity compared to the solution-phase method.

  • Solution-Phase Synthesis: This method typically involves the synthesis of the tri-GalNAc cluster, which is then conjugated to the molecule of interest in solution. This approach can be higher yielding and produce a purer product but is often more time-consuming and involves more complex purification steps.

  • Pot-Economy Approach: A newer, more efficient method that combines multiple reaction steps in a single pot, reducing the number of purification steps, solvent usage, and waste generation. This approach aligns with the principles of Green Chemistry.

What are the critical parameters to control during scale-up?

When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:

  • Reaction Stoichiometry: Precise control of the molar ratios of reactants is essential for maximizing yield and minimizing side products.

  • Temperature: Reaction temperatures must be carefully controlled to prevent side reactions and degradation of sensitive intermediates.

  • Mixing: Efficient mixing is critical to ensure homogeneity, especially in large-scale reactors.

  • Purification: The choice and optimization of the purification method are critical for achieving the desired purity at scale. Traditional flash chromatography can be a bottleneck in industrial production.

What analytical techniques are recommended for quality control?

A combination of analytical techniques should be used to ensure the quality and purity of this compound and its intermediates:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities. Reversed-phase and ion-exchange HPLC are commonly used.

  • Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying impurities. LC-MS is a powerful tool for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product and key intermediates.

Data Presentation

Comparison of Solid-Phase vs. Solution-Phase Synthesis
Parameter Solid-Phase Synthesis Solution-Phase Synthesis Reference
Yield LowerHigher
Purity LowerHigher
Speed FasterSlower
Complexity Fewer unit operationsMore unit operations
Impact of Phosphoramidite Equivalents on Coupling Efficiency in Solid-Phase Synthesis
Phosphoramidite Equivalents Coupling Efficiency Reference
1.7546%
3.5079%
5.2594%

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a tri-GalNAc Conjugate

This protocol provides a general outline for the solid-phase synthesis of a tri-GalNAc conjugated oligonucleotide. The specific details may need to be optimized for the target molecule.

  • Support Preparation: Start with a suitable solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.

  • DMT Deprotection: Remove the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: Couple the next phosphoramidite in the sequence to the deprotected 5'-hydroxyl group. For the tri-GalNAc moiety, a GalNAc phosphoramidite is used. The coupling is typically activated by an activator like 5-(ethylthio)-1H-tetrazole (ETT).

  • Capping: Cap any unreacted 5'-hydroxyl groups using a capping reagent, such as a mixture of acetic anhydride and N-methylimidazole, to prevent the formation of deletion sequences.

  • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent monomer addition. For the tri-GalNAc cluster, three sequential couplings of the GalNAc phosphoramidite are performed.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using a concentrated ammonium hydroxide solution, often with heating.

  • Purification: Purify the crude product using HPLC (ion-exchange and/or reversed-phase).

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deprotection DMT Deprotection start->deprotection coupling Phosphoramidite Coupling deprotection->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for each monomer oxidation->repeat repeat->deprotection Next monomer cleavage Cleavage & Deprotection repeat->cleavage Synthesis Complete purification Purification (HPLC) cleavage->purification analysis QC Analysis (LC-MS, NMR) purification->analysis final_product Final this compound analysis->final_product troubleshooting_logic cluster_synthesis_issues Synthesis Step Issues cluster_purification_issues Purification Issues issue Low Product Yield coupling_issue Incomplete Coupling? issue->coupling_issue deprotection_issue Incomplete Deprotection? issue->deprotection_issue purification_loss Product Loss During Purification? issue->purification_loss solution1 Optimize coupling reagent Increase reaction time/equivalents coupling_issue->solution1 Yes solution2 Use fresh deprotection reagents Optimize deprotection conditions deprotection_issue->solution2 Yes solution3 Optimize purification method Consider alternative chromatography purification_loss->solution3 Yes

References

Technical Support Center: Optimizing In Vivo Dosing of Tri-GalNAc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the optimization of dosage for in vivo studies involving tri-GalNAc conjugated molecules. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tri-GalNAc conjugated molecules?

Tri-GalNAc, a synthetic ligand composed of three N-acetylgalactosamine residues, exhibits a high binding affinity for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specific interaction facilitates the rapid and efficient uptake of conjugated therapeutic molecules, such as siRNAs and ASOs, from the bloodstream into the liver cells through receptor-mediated endocytosis.

Q2: What are the typical starting dosage ranges for tri-GalNAc conjugated compounds in preclinical animal models?

The optimal dosage of a tri-GalNAc conjugated therapeutic can vary significantly based on the specific molecule, the animal model being used, the target gene, and the desired level of target engagement. However, for tri-GalNAc-siRNA conjugates, initial dose-finding studies in mice often explore a range from 0.1 mg/kg to 10 mg/kg. It is crucial to perform a dose-response study to determine the effective dose for your specific conjugate and experimental setup.

Q3: What are the recommended administration routes for tri-GalNAc conjugates in in vivo studies?

Subcutaneous (SC) injection is the most common and clinically relevant route of administration for tri-GalNAc conjugated oligonucleotides. This route has been shown to provide excellent bioavailability and sustained activity. Intravenous (IV) injection is also a viable option and is often used in initial characterization studies. The choice of administration route can influence the pharmacokinetic and pharmacodynamic properties of the conjugate.

Q4: How does the presence of a carboxyl group (-COOH) on the conjugate potentially influence its properties?

While specific data on "tri-GalNAc-COOH" is limited, the introduction of a carboxyl group can potentially alter the overall charge, solubility, and pharmacokinetic profile of the conjugate. A negatively charged carboxyl group might influence protein binding in the plasma and could affect the biodistribution and clearance of the molecule. It is advisable to characterize the pharmacokinetic profile of any novel conjugate to understand how such modifications impact its in vivo behavior.

Troubleshooting Guide

Problem 1: Lack of Efficacy or Insufficient Target Knockdown

If you are observing a lack of efficacy or insufficient target gene knockdown, consider the following troubleshooting steps:

  • Dose Optimization: The administered dose may be too low. A dose-response study is essential to determine the optimal dose required for significant target engagement.

  • Formulation and Stability: Ensure the integrity and stability of your tri-GalNAc conjugate. Improper storage or handling can lead to degradation. The formulation, including the choice of vehicle, can also impact stability and delivery.

  • Route of Administration: The chosen route of administration might not be optimal for your specific conjugate. Compare the efficacy of different routes, such as subcutaneous versus intravenous injection.

  • Timing of Assessment: The time point for assessing target knockdown is critical. The onset and duration of action can vary between different conjugates. A time-course experiment is recommended to identify the optimal time point for analysis.

Problem 2: Observed Hepatotoxicity or Off-Target Effects

If you are observing signs of hepatotoxicity (e.g., elevated liver enzymes) or other off-target effects, consider these points:

  • Dose Reduction: The administered dose may be too high, leading to saturation of the ASGPR uptake mechanism and potential off-target effects. Reducing the dose may mitigate toxicity while maintaining efficacy.

  • Chemical Modifications: The chemical modifications of the therapeutic payload (e.g., siRNA, ASO) can influence its off-target effects. Modifying the seed region of an siRNA, for instance, can reduce off-target gene silencing.

  • Purity of the Conjugate: Impurities from the synthesis and purification process can contribute to toxicity. Ensure the purity of your conjugate is high.

Experimental Protocols & Data

Table 1: Example Dose-Response Data for a Tri-GalNAc-siRNA Conjugate in Mice
Dose (mg/kg)Target mRNA Reduction (%)ALT (U/L)AST (U/L)
0 (Vehicle)035 ± 550 ± 8
0.325 ± 738 ± 652 ± 7
1.070 ± 1042 ± 855 ± 9
3.095 ± 5150 ± 25200 ± 40
10.098 ± 3400 ± 70550 ± 90

Data are presented as mean ± standard deviation. ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are markers of liver toxicity.

Protocol: In Vivo Dose-Response Study in Mice
  • Animal Model: Utilize C57BL/6 mice (n=5 per group), 8-10 weeks of age.

  • Conjugate Preparation: Dissolve the tri-GalNAc conjugate in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentrations.

  • Administration: Administer the conjugate via a single subcutaneous injection at doses of 0.3, 1.0, 3.0, and 10.0 mg/kg. Include a vehicle control group (PBS only).

  • Sample Collection: At 72 hours post-injection, collect blood samples for liver enzyme analysis (ALT, AST) and euthanize the animals.

  • Tissue Analysis: Harvest liver tissue for the analysis of target mRNA levels using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Calculate the percentage of target mRNA reduction relative to the vehicle control group. Analyze liver enzyme levels for signs of hepatotoxicity.

Visualizations

ASGPR_Pathway ASGPR-Mediated Endocytosis of Tri-GalNAc Conjugates cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Tri-GalNAc_Conjugate Tri-GalNAc Conjugate ASGPR ASGPR Tri-GalNAc_Conjugate->ASGPR High-Affinity Binding Coated_Pit Clathrin-Coated Pit ASGPR->Coated_Pit Binding Endosome Early Endosome Coated_Pit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Recycling Recycling Endosome Endosome->Recycling Sorting Payload Therapeutic Payload (e.g., siRNA) Endosome->Payload Release Recycling->ASGPR Recycling RISC RISC Payload->RISC Loading mRNA Target mRNA RISC->mRNA Binding Degradation mRNA Degradation mRNA->Degradation

Caption: ASGPR-mediated uptake of a tri-GalNAc conjugate into a hepatocyte.

Experimental_Workflow Dose-Response Study Workflow Animal_Model Select Animal Model (e.g., C57BL/6 mice) Dose_Groups Establish Dose Groups (e.g., 0.3, 1, 3, 10 mg/kg) Animal_Model->Dose_Groups Administration Administer Conjugate (e.g., Subcutaneous) Dose_Groups->Administration Monitoring Monitor Animals Administration->Monitoring Sample_Collection Sample Collection (Blood, Liver) Monitoring->Sample_Collection Analysis Analyze Samples (qRT-PCR, ALT/AST) Sample_Collection->Analysis Data_Interpretation Interpret Data Analysis->Data_Interpretation

Caption: Workflow for an in vivo dose-response study.

Technical Support Center: Troubleshooting Poor Cellular Uptake of tri-GalNAc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal cellular uptake of tri-GalNAc conjugates.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism for cellular uptake of tri-GalNAc conjugates?

The cellular uptake of tri-GalNAc conjugates is primarily mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes[][2]. This receptor recognizes and binds to terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues of glycoproteins, facilitating their internalization through clathrin-mediated endocytosis[3][4][5]. The triantennary configuration of GalNAc ligands shows a significantly higher affinity for ASGPR compared to mono- or di-antennary versions, a phenomenon known as the "cluster effect".

2. Why is my tri-GalNAc conjugate showing low uptake in my target cells?

Several factors can contribute to the poor cellular uptake of tri-GalNAc conjugates. These can be broadly categorized as issues related to the target cells, the conjugate itself, or the experimental setup.

  • Target Cell Issues:

    • Low or absent ASGPR expression on the cell line being used.

    • Reduced ASGPR function due to cell culture conditions or disease models.

  • Conjugate Issues:

    • Suboptimal design of the tri-GalNAc ligand (e.g., improper spacing of GalNAc residues).

    • Steric hindrance from the cargo molecule (e.g., siRNA, ASO, protein) impeding ASGPR binding.

    • Issues with the chemical linker connecting the tri-GalNAc moiety to the cargo.

    • Poor quality or degradation of the conjugate.

  • Experimental Setup Issues:

    • Presence of competing ligands in the cell culture medium.

    • Inappropriate concentration of the conjugate, potentially leading to the "hook effect" where excess conjugate saturates the receptors and reduces uptake efficiency.

    • Incorrect incubation time or temperature.

3. Which cell lines are suitable for studying tri-GalNAc conjugate uptake?

Hepatocyte-derived cell lines are the most common models for studying ASGPR-mediated uptake. The choice of cell line is critical, as ASGPR expression levels can vary significantly.

  • High ASGPR Expression: Primary hepatocytes generally exhibit the highest levels of ASGPR.

  • Moderate to High ASGPR Expression: HepG2 (human hepatoma) cells are widely used and express a functional ASGPR.

  • Low ASGPR Expression: Huh7 (human hepatoma) cells have been reported to have lower ASGPR expression compared to HepG2 cells.

  • ASGPR Negative Control: Cell lines of non-hepatic origin, such as HeLa (human cervical cancer) or A549 (human lung cancer), typically do not express ASGPR and can be used as negative controls.

4. What is the "hook effect" and how can I avoid it?

The "hook effect" refers to a phenomenon where an excess of the tri-GalNAc conjugate can lead to reduced cellular uptake. This occurs because at high concentrations, the formation of binary complexes between the conjugate and either the receptor or the target protein becomes more probable than the formation of the productive ternary complex (receptor-conjugate-target). To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific conjugate and cell system.

5. How does the size of the cargo molecule affect uptake?

The size of the cargo molecule conjugated to the tri-GalNAc ligand can influence uptake efficiency. Studies have shown that smaller conjugate complexes tend to be internalized more efficiently through ASGPR. If you are working with a large cargo molecule, such as an antibody, consider using smaller fragments like Fabs to potentially improve uptake.

Troubleshooting Guides

Problem 1: Low or No Cellular Uptake of the tri-GalNAc Conjugate

This guide provides a systematic approach to diagnosing and resolving issues of poor cellular uptake.

It is essential to confirm that your target cells express sufficient levels of ASGPR on their surface.

Experimental Protocol: Quantification of ASGPR Expression by Flow Cytometry

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS containing 1% BSA (FACS buffer).

    • Resuspend the cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.

  • Antibody Staining:

    • Incubate the cells with a primary antibody specific for an extracellular epitope of ASGPR (e.g., anti-ASGPR1) or an isotype control antibody for 30-60 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • If the primary antibody is not fluorescently labeled, incubate the cells with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

    • Compare the mean fluorescence intensity (MFI) of cells stained with the anti-ASGPR antibody to the MFI of cells stained with the isotype control.

Data Presentation: Expected ASGPR Expression Levels in Common Cell Lines

Cell LineOriginASGPR Expression LevelReference
Primary HepatocytesHuman/MurineHigh
HepG2Human HepatomaHigh
Huh7Human HepatomaLow to Medium
A549Human Lung CarcinomaNegative
HeLaHuman Cervical CancerNegative

Troubleshooting Workflow: ASGPR Expression

ASGPR_Expression_Troubleshooting start Start: Low conjugate uptake check_asgpr Is ASGPR expression confirmed in target cells? start->check_asgpr asgpr_positive ASGPR expression is sufficient. Proceed to Step 2. check_asgpr->asgpr_positive Yes asgpr_negative Low or no ASGPR expression. check_asgpr->asgpr_negative No solution_asgpr Solution: - Use a cell line with higher  ASGPR expression (e.g., HepG2). - Consider genetic engineering to  express ASGPR in your cell line. asgpr_negative->solution_asgpr

A workflow for troubleshooting ASGPR expression issues.

Even if ASGPR is expressed, its endocytic function might be compromised. A competition assay can be used to determine if the uptake of your conjugate is specifically mediated by ASGPR.

Experimental Protocol: ASGPR Competition Assay

  • Cell Seeding: Seed your target cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Competition: Pre-incubate the cells with a high concentration of a known ASGPR ligand (e.g., free GalNAc, asialofetuin) for 30-60 minutes.

  • Conjugate Addition: Add your fluorescently labeled tri-GalNAc conjugate to the cells in the presence of the competitor ligand. As a control, add the conjugate to cells that were not pre-incubated with a competitor.

  • Incubation: Incubate the cells for a suitable period (e.g., 2-4 hours) at 37°C.

  • Analysis:

    • Wash the cells to remove the unbound conjugate.

    • Quantify the intracellular fluorescence using a plate reader, flow cytometer, or fluorescence microscopy.

Expected Outcome: A significant reduction in the uptake of your conjugate in the presence of the competitor ligand indicates that the uptake is ASGPR-mediated.

The chemical structure and purity of your conjugate are critical for efficient ASGPR binding.

Recommendations:

  • Quality Control: Verify the identity and purity of your conjugate using methods such as mass spectrometry and HPLC.

  • Ligand Design: Ensure the tri-GalNAc moiety has the optimal spatial arrangement for high-affinity binding. The distance between GalNAc residues is a crucial factor.

  • Linker Chemistry: The linker connecting the ligand to the cargo should be stable and not sterically hinder the interaction with ASGPR.

Problem 2: Suboptimal Gene Silencing or Cargo Activity Despite Cellular Uptake

Even if the conjugate is internalized, the cargo may not be reaching its site of action. This is often due to inefficient endosomal escape.

The Endosomal Escape Challenge

After internalization, tri-GalNAc conjugates are trafficked to endosomes. For the cargo (e.g., siRNA, ASO) to be active, it must escape from the endosome into the cytoplasm. This is a major rate-limiting step, with estimates suggesting that less than 1% of the internalized siRNA may reach the cytoplasm.

Signaling Pathway: ASGPR-Mediated Endocytosis and Trafficking

ASGPR_Pathway cluster_cell Hepatocyte ASGPR ASGPR ClathrinPit Clathrin-Coated Pit ASGPR->ClathrinPit Clustering Endosome Early Endosome (pH decrease) ClathrinPit->Endosome Endocytosis Endosome->ASGPR Recycling to cell surface LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (<1%) RISC RISC Loading (Gene Silencing) Cytoplasm->RISC Tri_GalNAc_siRNA tri-GalNAc-siRNA Tri_GalNAc_siRNA->ASGPR Binding

ASGPR-mediated endocytosis of a tri-GalNAc-siRNA conjugate.

Strategies to Enhance Endosomal Escape (for research purposes):

While clinically viable options are still under development, certain lab-based techniques can be used to investigate if endosomal escape is the limiting factor.

Experimental Protocol: Co-treatment with Endosome-disrupting Agents

  • Caution: These agents can be toxic to cells and should be used with appropriate controls and dose-response experiments.

  • Cell Treatment: Treat cells with your tri-GalNAc conjugate.

  • Co-incubation: In parallel, co-incubate cells with the conjugate and a known endosome-disrupting agent (e.g., chloroquine, calcium phosphate).

  • Functional Assay: After a suitable incubation period, perform a functional assay to measure the activity of your cargo (e.g., qPCR for gene knockdown, Western blot for protein reduction).

Expected Outcome: An enhancement of cargo activity in the presence of the endosome-disrupting agent suggests that endosomal escape is a significant barrier.

By systematically working through these troubleshooting steps, researchers can identify and address the factors limiting the cellular uptake and efficacy of their tri-GalNAc conjugates.

References

Technical Support Center: Optimizing Tri-GalNAc-COOH Efficacy Through Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tri-GalNAc-COOH conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in this compound conjugate efficacy?

A1: The linker is a critical component that connects the tri-GalNAc targeting ligand to your molecule of interest (e.g., small molecule, peptide) via the terminal carboxylic acid (COOH). Its chemical properties significantly influence the overall efficacy of the conjugate. The linker's length, flexibility, and hydrophilicity can impact:

  • Binding Affinity to ASGPR: The linker must be long and flexible enough to present the three GalNAc residues in an optimal spatial orientation for simultaneous binding to the subunits of the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1]

  • Solubility and Aggregation: The linker's composition affects the overall solubility of the conjugate. A poorly designed linker can lead to aggregation, reducing bioavailability and potentially causing toxicity.

  • Pharmacokinetics (PK): The linker can influence the metabolic stability and circulation half-life of the conjugate.

  • Endosomal Escape: While the exact mechanism is not fully understood, the linker's properties may play a role in the release of the cargo from the endosome into the cytoplasm after internalization.[2]

Q2: How does linker length affect the efficacy of tri-GalNAc conjugates?

A2: Linker length is a crucial parameter. Studies on tri-antennary GalNAc conjugates have shown that an optimal distance between the GalNAc moieties is around 20 Å to achieve the highest binding affinity to ASGPR.[3][4] The linker connecting the tri-GalNAc cluster to the payload must be of sufficient length to avoid steric hindrance and allow the GalNAc cluster to freely interact with the receptor. Very short linkers may prevent proper binding, while excessively long linkers could lead to increased flexibility and potentially unfavorable interactions.[5]

Q3: What is the impact of linker composition (hydrophilicity/hydrophobicity) on performance?

A3: The balance between hydrophilicity and hydrophobicity in the linker is vital.

  • Hydrophilic linkers , such as those containing polyethylene glycol (PEG) spacers, can improve the solubility and reduce non-specific binding of the conjugate. This can lead to better PK properties and reduced clearance by other mechanisms.

  • Hydrophobic linkers might be employed in specific cases but can increase the risk of aggregation and non-specific uptake by other tissues.

The optimal composition will depend on the properties of the conjugated molecule.

Q4: What are common challenges in conjugating a molecule to this compound?

A4: Common challenges include:

  • Low conjugation efficiency: This can be due to steric hindrance, inappropriate activation of the carboxylic acid, or suboptimal reaction conditions.

  • Purification of the final conjugate: Separating the desired conjugate from unreacted starting materials and side products can be challenging, especially if their physicochemical properties are similar.

  • Characterization of the conjugate: Confirming the successful conjugation and purity of the final product requires specialized analytical techniques.

  • Maintaining the biological activity of the payload: The conjugation process should not compromise the activity of the therapeutic molecule.

Troubleshooting Guides

Issue 1: Low Yield of tri-GalNAc Conjugate
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation - Use a reliable activating agent such as HATU, HBTU, or EDC/NHS. - Ensure anhydrous reaction conditions as activating agents are moisture-sensitive. - Optimize the stoichiometry of the activating agent.
Steric Hindrance - If the payload is bulky, consider a longer or more flexible linker on the this compound moiety to reduce steric clash.
Poor Solubility of Reactants - Perform the reaction in a solvent system where both the this compound and the payload are soluble (e.g., DMF, DMSO, or aqueous buffers with organic co-solvents).
Suboptimal Reaction pH - For amine-carboxylic acid coupling, maintain a slightly basic pH (around 7.5-8.5) to ensure the amine is deprotonated and nucleophilic.
Side Reactions - Protect any reactive functional groups on your payload that could compete with the desired conjugation reaction.
Issue 2: Difficulty in Purifying the Final Conjugate
Possible Cause Suggested Solution
Similar Polarity of Conjugate and Starting Materials - Employ high-resolution purification techniques such as reverse-phase HPLC (RP-HPLC) with a suitable gradient of solvents (e.g., water/acetonitrile with TFA or formic acid). - Consider ion-exchange chromatography if the conjugate and impurities have different charge states.
Product Adsorption to Chromatography Column - Use a column with a different stationary phase. - Add modifiers to the mobile phase to reduce non-specific binding.
Aggregation of the Conjugate - Perform purification at a lower concentration. - Include detergents or organic solvents in the purification buffers to minimize aggregation.
Issue 3: Inconsistent Results in Biological Assays
Possible Cause Suggested Solution
Low Binding Affinity to ASGPR - Re-evaluate the linker design. Ensure it provides the necessary length and flexibility for optimal receptor engagement. - Confirm the integrity and purity of the tri-GalNAc moiety.
Poor Cellular Uptake - Verify ASGPR expression levels in the cell line used. HepG2 cells are a common positive control. - Ensure the assay conditions (e.g., temperature, incubation time) are optimal for receptor-mediated endocytosis.
Contamination with Unconjugated Payload - Re-purify the conjugate to remove any free payload, which could give a false-positive signal for activity independent of targeted delivery.
Conjugate Degradation - Assess the stability of the conjugate in the assay medium. The linker should be stable under experimental conditions.

Data on Linker Impact

While much of the quantitative data comes from studies on siRNA and ASO conjugates, the principles are informative for this compound applications. The following table summarizes findings on how different linker strategies can affect efficacy.

Linker CharacteristicObservationImpact on EfficacyReference
Valency Tri-antennary GalNAc shows significantly higher binding affinity (nanomolar range) compared to mono-antennary (millimolar range).Essential for high-affinity binding and efficient uptake.
Linker Type Trivalent conjugates with a pyran-derived scaffold and serial monovalent GalNAc units showed equivalent or better in vivo efficacy compared to a standard tri-antennary construct.Simplified synthesis and improved or maintained potency.
Linker Attachment Point For ASOs, moving the tri-GalNAc cluster from the 3'-end to the 5'-end resulted in improved potency.The position of the conjugate relative to the payload can influence activity.
Flexibility Helical peptides with strategically positioned GalNAc moieties demonstrated superior uptake efficiency compared to conventional flexible tri-antennary GalNAc.Controlled flexibility and orientation can enhance receptor engagement.

Experimental Protocols

Protocol 1: ASGPR Binding Assay (Competition Format)

This protocol describes a competitive binding assay to determine the affinity of a this compound conjugate for the ASGPR.

  • Materials:

    • ASGPR-expressing cells (e.g., HepG2) or purified recombinant ASGPR protein.

    • A known high-affinity fluorescently or radiolabeled tri-GalNAc ligand (tracer).

    • Your unlabeled this compound conjugate (competitor).

    • Binding buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

    • 96-well plates.

    • Plate reader (fluorescence or scintillation).

  • Procedure:

    • Plate HepG2 cells in a 96-well plate and grow to confluence.

    • Wash the cells with ice-cold binding buffer.

    • Prepare serial dilutions of your unlabeled conjugate in binding buffer.

    • Add a fixed, subsaturating concentration of the labeled tracer to all wells.

    • Add the serial dilutions of your unlabeled conjugate to the wells. Include wells with only the tracer (maximum binding) and wells with a large excess of unlabeled tracer (non-specific binding).

    • Incubate at 4°C for 1-2 hours to reach binding equilibrium.

    • Wash the cells multiple times with ice-cold binding buffer to remove unbound ligand.

    • Lyse the cells and measure the amount of bound tracer in each well using a plate reader.

    • Plot the percentage of bound tracer against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Cellular Uptake Assay

This protocol measures the internalization of a this compound conjugate into hepatocytes.

  • Materials:

    • Fluorescently labeled this compound conjugate.

    • ASGPR-expressing cells (e.g., HepG2) and a control cell line without ASGPR expression (e.g., HeLa).

    • Cell culture medium.

    • PBS and Trypsin-EDTA.

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Seed HepG2 and HeLa cells in separate plates and culture overnight.

    • Treat the cells with varying concentrations of the fluorescently labeled conjugate in fresh medium.

    • As a control for competitive inhibition, pre-incubate a set of HepG2 cells with a large excess of unlabeled tri-GalNAc for 30 minutes before adding the fluorescent conjugate.

    • Incubate the cells at 37°C for a defined period (e.g., 4 hours) to allow for endocytosis.

    • Wash the cells thoroughly with cold PBS to remove any unbound conjugate.

    • For flow cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.

    • For fluorescence microscopy: Fix the cells, mount on slides, and visualize the intracellular fluorescence.

    • Compare the fluorescence intensity in HepG2 cells with and without the competitor, and with the HeLa control cells, to confirm ASGPR-mediated uptake.

Visualizations

ASGPR-Mediated Endocytosis Pathway

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Conjugate This compound Conjugate Binding Conjugate->Binding ASGPR ASGPR ASGPR->Binding ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit Internalization Endosome Early Endosome (pH drop) ClathrinPit->Endosome Recycling Recycling Vesicle Endosome->Recycling Receptor Recycling Lysosome Lysosome Endosome->Lysosome Degradation Pathway Release Payload Release Endosome->Release Dissociation Recycling->ASGPR Target Intracellular Target Release->Target Biological Effect

Caption: ASGPR-mediated endocytosis of a tri-GalNAc conjugate.

Experimental Workflow for Efficacy Evaluation

experimental_workflow start Start: Design & Synthesize This compound Conjugate purify Purification (e.g., RP-HPLC) start->purify characterize Characterization (Mass Spec, NMR) purify->characterize in_vitro_binding In Vitro Binding Assay (ASGPR Affinity - IC50/Kd) characterize->in_vitro_binding in_vitro_uptake Cellular Uptake Assay (e.g., HepG2 cells) in_vitro_binding->in_vitro_uptake in_vitro_activity In Vitro Functional Assay (Payload Activity) in_vitro_uptake->in_vitro_activity decision Optimal Efficacy? in_vitro_activity->decision in_vivo_pk In Vivo Pharmacokinetics (Animal Model) in_vivo_efficacy In Vivo Efficacy Study (Disease Model) in_vivo_pk->in_vivo_efficacy analyze Data Analysis & Conclusion in_vivo_efficacy->analyze decision->start No, Redesign Linker decision->in_vivo_pk Yes

References

Validation & Comparative

Efficacy of Tri-GalNAc-COOH vs. Other ASGPR Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes, has emerged as a prime target for the liver-specific delivery of therapeutics. Its primary function is the clearance of circulating glycoproteins that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1] This inherent biological pathway has been ingeniously co-opted for drug delivery, with multivalent GalNAc-based ligands demonstrating remarkable efficiency in mediating the endocytosis of conjugated payloads into liver cells.[2] Among these, trivalent GalNAc constructs have become the gold standard, exhibiting significantly higher affinity for the ASGPR compared to their monovalent and divalent counterparts due to a "cluster effect".[3]

This guide provides an objective comparison of the efficacy of tri-GalNAc-COOH, a carboxyl-functionalized trivalent GalNAc ligand, with other ASGPR ligands. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to aid researchers in the selection and application of these critical targeting moieties.

Mechanism of ASGPR-Mediated Endocytosis

The binding of a trivalent GalNAc ligand to the ASGPR, which is a hetero-oligomer of two subunits, ASGPR1 and ASGPR2, initiates a cascade of events leading to the internalization of the ligand and its conjugated cargo.[4] Upon binding, the ligand-receptor complex is rapidly internalized via clathrin-mediated endocytosis.[2] As the endosome matures, its internal pH decreases, causing the dissociation of the ligand from the receptor. The ASGPR is then recycled back to the cell surface, ready for another round of ligand binding, while the ligand and its payload are trafficked to the lysosome for degradation or, in the case of therapeutic oligonucleotides, escape into the cytoplasm to engage with their targets.

ASGPR_Signaling_Pathway ASGPR-Mediated Endocytosis Pathway cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm ASGPR ASGPR Complex Ligand-ASGPR Complex ASGPR->Complex Ligand Tri-GalNAc Ligand Ligand->ASGPR Binding ClathrinPit Clathrin-Coated Pit Complex->ClathrinPit Internalization Endosome Early Endosome (pH drop) ClathrinPit->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload Therapeutic Payload Endosome->Payload Endosomal Escape Recycled_ASGPR Recycled ASGPR Endosome->Recycled_ASGPR Dissociation Recycled_ASGPR->ASGPR Recycling

ASGPR-Mediated Endocytosis Pathway

Quantitative Comparison of ASGPR Ligands

The efficacy of ASGPR ligands is primarily determined by their binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) and their ability to promote cellular uptake of conjugated molecules. The following tables summarize key quantitative data from comparative studies.

Table 1: Binding Affinity of Various ASGPR Ligands

Ligand TypeLigandBinding Affinity (Kd or IC50)Source
MonovalentN-Acetylgalactosamine (GalNAc)~40 µM (Kd)
TrivalentTri-GalNAcNanomolar to Picomolar range
TrivalentHelical Peptide-5S-FITC (Tri-GalNAc)~3-fold higher than Tri-GalNAc-FITC
TrivalentTri-GalNAc-siRNANot specified
OtherAsialofetuin (natural glycoprotein)High Affinity

Table 2: Cellular Uptake and In Vivo Efficacy

Ligand ConjugateCell Line / Animal ModelOutcome MeasureResultSource
Tri-GalNAc-FITC vs. Helical Peptide-5S-FITCHepG2 cellsCellular Uptake (MFI)5S-FITC showed more efficient uptake
Tri-GalNAc-siRNAMiceGene Silencing (ED50)~1 mg/kg
Tri-GalNAc-siRNA (preassembled cluster) vs. other multivalent GalNAc-siRNAMiceLiver Accumulation & Gene SilencingPreassembled trivalent cluster showed higher efficacy
Tri-GalNAc-Biotin + NeutrAvidin-650HepG2 cellsCellular UptakeTime-dependent uptake
This compound + NeutrAvidin-650HepG2 cellsCellular UptakeNo significant uptake (negative control)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ASGPR ligand efficacy. Below are representative protocols for key experiments.

Protocol 1: In Vitro ASGPR Competitive Binding Assay

This assay determines the binding affinity of a test ligand by measuring its ability to compete with a known, labeled ligand for binding to the ASGPR. A fluorescence polarization (FP) based assay is described here.

Materials:

  • Rat liver membrane preparation (source of ASGPR)

  • Cy5-labeled tri-GalNAc ligand (tracer)

  • Test ligands (e.g., this compound, other tri-GalNAc derivatives)

  • Assay Buffer (e.g., PBS with Ca2+)

  • 96-well black microplates

Procedure:

  • Preparation of Reagents:

    • Dilute the rat liver membrane preparation in assay buffer to a predetermined optimal concentration.

    • Prepare a stock solution of the Cy5-labeled tri-GalNAc tracer and dilute it in assay buffer to the final working concentration.

    • Prepare serial dilutions of the test ligands and a reference ligand (e.g., unlabeled tri-GalNAc) in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a specific volume of the diluted membrane preparation.

    • Add the serially diluted test ligands or reference ligand to the wells. Include control wells with buffer only (for maximum binding) and wells with a high concentration of the reference ligand (for non-specific binding).

    • Add the Cy5-labeled tri-GalNAc tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test ligand. The IC50 is the concentration of the ligand that inhibits 50% of the specific binding of the tracer.

Protocol 2: Hepatocyte Cellular Uptake Assay

This assay quantifies the internalization of fluorescently labeled ligands into hepatocytes.

Materials:

  • HepG2 cells (or primary hepatocytes)

  • Fluorescently labeled ligands (e.g., FITC-tri-GalNAc-COOH, FITC-tri-GalNAc)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in complete medium until they reach 80-90% confluency.

  • Cell Treatment:

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

    • Incubate the cells with various concentrations of the fluorescently labeled ligands for a specific time (e.g., 2 hours) at 37°C. Include an untreated cell sample as a negative control.

    • For competition experiments, pre-incubate the cells with a high concentration of unlabeled GalNAc before adding the fluorescently labeled ligand to confirm ASGPR-mediated uptake.

  • Cell Washing:

    • After incubation, wash the cells three times with cold PBS to remove any unbound ligand.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS and analyze them using a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

  • Data Analysis:

    • Compare the MFI values of cells treated with different ligands to assess their relative uptake efficiency.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel ASGPR ligand.

Experimental_Workflow Workflow for ASGPR Ligand Efficacy Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ligand_Synthesis Ligand Synthesis & Characterization Binding_Assay ASGPR Binding Assay (e.g., FP, TR-FRET) Ligand_Synthesis->Binding_Assay Uptake_Assay Hepatocyte Uptake Assay (Flow Cytometry) Binding_Assay->Uptake_Assay Internalization_Study Subcellular Localization (Confocal Microscopy) Uptake_Assay->Internalization_Study Animal_Model Animal Model Selection (e.g., Mice) Internalization_Study->Animal_Model Biodistribution Biodistribution Study (Fluorescent/Radiolabeling) Animal_Model->Biodistribution Efficacy_Study Therapeutic Efficacy Study (e.g., Gene Silencing) Biodistribution->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Workflow for ASGPR Ligand Evaluation

Conclusion

Trivalent GalNAc ligands are highly effective for targeting therapeutics to the liver via the ASGPR. The choice of a specific trivalent ligand, such as this compound, depends on the intended application. The carboxyl group of this compound provides a convenient handle for conjugation to various molecules, making it a versatile tool for developing liver-targeted drugs and research probes, particularly in the context of LYTACs (Lysosome-Targeting Chimeras). While direct quantitative comparisons of binding affinity between different tri-GalNAc derivatives are not always readily available in the literature under identical conditions, the provided data and protocols offer a solid framework for researchers to evaluate and select the most appropriate ASGPR ligand for their specific needs. The development of novel ligand architectures, such as conformationally constrained peptides, continues to push the boundaries of efficacy in ASGPR-mediated drug delivery.

References

A Comparative Analysis of Tri-GalNAc Linker Lengths for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triantennary N-Acetylgalactosamine (tri-GalNAc) Conjugates for Hepatocyte-Targeted Therapies, Supported by Experimental Data.

The targeted delivery of therapeutics to hepatocytes via the asialoglycoprotein receptor (ASGPR) has emerged as a highly successful strategy, particularly for oligonucleotide-based drugs.[1][2][3] Central to this approach is the use of triantennary N-acetylgalactosamine (tri-GalNAc) ligands, which bind with high affinity to the ASGPR, facilitating receptor-mediated endocytosis.[1][2] The design of the linker connecting the tri-GalNAc moiety to the therapeutic payload is a critical parameter that can significantly influence the efficacy and pharmacokinetic properties of the conjugate. This guide provides a comparative study of different tri-GalNAc linker lengths, summarizing key performance data and outlining the experimental protocols used for their evaluation.

The Impact of Linker Design on In Vivo Efficacy

The length and composition of the linker in tri-GalNAc conjugates can impact their in vivo performance. While extensive structure-activity relationship studies have been conducted, a recurring theme is that a certain degree of flexibility and optimal spacing of the GalNAc residues is crucial for efficient ASGPR binding and subsequent gene silencing.

One study systematically evaluated a series of tri-GalNAc-siRNA conjugates with varying linker chemistries and lengths. The in vivo efficacy of these conjugates was assessed in mice by measuring the knockdown of a target protein, transthyretin (TTR). The results, summarized in the table below, demonstrate that while different linker designs can be tolerated, certain configurations offer superior potency.

Conjugate IDLinker DescriptionTarget GeneIn Vivo ModelDosingMean TTR Knockdown (%) at Day 7 (1 mg/kg dose)ED50 (mg/kg)
siRNA I (Parent) Standard triantennary β-O-GalNAcTTRC57/BL6 MiceSingle subcutaneous~90%~1
TriGal-6 Three sequential Gal-6 units with a phosphodiester linkageANGPTL3C57BL/6J MiceSingle subcutaneous83.0% (at Day 14)Not Reported
TrisGal-6 TrisGal-6 with a phosphorothioate linkageANGPTL3C57BL/6J MiceSingle subcutaneous83.7% (at Day 14)Not Reported

Table 1: In vivo efficacy of different tri-GalNAc-siRNA conjugates. Data compiled from multiple sources. Note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Interestingly, some studies have shown that trivalent conjugates with a more linear, sequential arrangement of GalNAc units can exhibit comparable or even superior in vivo efficacy compared to the traditional branched triantennary structures. This suggests that the spatial presentation of the GalNAc residues to the ASGPR is a key determinant of binding and uptake, and that this can be achieved through various linker architectures.

Experimental Protocols

To ensure the objective comparison of different tri-GalNAc linker lengths, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of these conjugates.

Synthesis of Tri-GalNAc Conjugated Oligonucleotides

The synthesis of tri-GalNAc conjugated oligonucleotides is a multi-step process that can be achieved through either a solid-phase or solution-phase approach. A common method involves the use of a tri-GalNAc phosphoramidite building block during solid-phase oligonucleotide synthesis.

Materials:

  • Tri-GalNAc phosphoramidite

  • Controlled pore glass (CPG) solid support

  • Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping agent, deblocking agent)

  • Amine-modified oligonucleotide (for solution-phase conjugation)

  • Activated tri-GalNAc ester (e.g., NHS ester) (for solution-phase conjugation)

  • HPLC for purification

Solid-Phase Synthesis Protocol:

  • The oligonucleotide is synthesized on a CPG solid support using standard phosphoramidite chemistry.

  • In the final coupling cycle, the tri-GalNAc phosphoramidite is coupled to the 5'-end of the oligonucleotide.

  • The conjugate is then cleaved from the solid support and deprotected.

  • Purification is performed using high-performance liquid chromatography (HPLC).

Solution-Phase Conjugation Protocol:

  • An amine-modified oligonucleotide is synthesized and purified.

  • The tri-GalNAc moiety, activated as an N-hydroxysuccinimide (NHS) ester, is reacted with the amino group of the oligonucleotide in solution.

  • The resulting conjugate is purified by HPLC.

G cluster_solid Solid-Phase Synthesis cluster_solution Solution-Phase Synthesis Oligo_Synthesis 1. Oligonucleotide Synthesis on CPG GalNAc_Coupling 2. Coupling of tri-GalNAc Phosphoramidite Oligo_Synthesis->GalNAc_Coupling Cleavage_Deprotection 3. Cleavage and Deprotection GalNAc_Coupling->Cleavage_Deprotection Purification_Solid 4. HPLC Purification Cleavage_Deprotection->Purification_Solid Amine_Oligo 1. Synthesis of Amine-Oligo Conjugation 2. Conjugation with Activated tri-GalNAc Amine_Oligo->Conjugation Purification_Solution 3. HPLC Purification Conjugation->Purification_Solution

ASGPR Competitive Binding Assay

This assay is used to determine the binding affinity of different tri-GalNAc conjugates to the ASGPR. It is a competitive assay where the ability of a test conjugate to displace a known, labeled ligand from the receptor is measured.

Materials:

  • Isolated ASGPR or cells expressing ASGPR (e.g., primary hepatocytes or HepG2 cells)

  • A radiolabeled or fluorescently labeled ligand with known affinity for ASGPR (e.g., 125I-asialoorosomucoid or a fluorescently tagged tri-GalNAc conjugate)

  • Unlabeled tri-GalNAc conjugates with different linker lengths (test compounds)

  • Assay buffer (e.g., PBS with Ca2+)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Incubate a constant concentration of the labeled ligand with the ASGPR preparation in the presence of increasing concentrations of the unlabeled test conjugate.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).

  • Quantify the amount of bound labeled ligand.

  • The concentration of the test conjugate that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test conjugate.

G Start Prepare ASGPR and Ligands Incubation Incubate Labeled Ligand, ASGPR, and Unlabeled Test Conjugate Start->Incubation Separation Separate Bound and Unbound Ligand Incubation->Separation Quantification Quantify Bound Labeled Ligand Separation->Quantification Analysis Determine IC50 and Ki Quantification->Analysis

In Vitro Hepatocyte Uptake Assay

This assay measures the ability of tri-GalNAc conjugates to be taken up by hepatocytes, which is a crucial step for their therapeutic action.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • Fluorescently labeled tri-GalNAc conjugates

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Protocol:

  • Plate hepatocytes and allow them to adhere.

  • Incubate the cells with the fluorescently labeled tri-GalNAc conjugates at various concentrations and for different time points.

  • Wash the cells to remove any unbound conjugate.

  • The cellular uptake of the conjugate is then quantified by measuring the fluorescence intensity using a flow cytometer or visualized by fluorescence microscopy.

In Vivo Efficacy Study in Mice

This is the definitive experiment to assess the therapeutic potential of the tri-GalNAc conjugates.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Tri-GalNAc-siRNA conjugates targeting a specific gene (e.g., TTR)

  • Saline or PBS for injection

  • ELISA kit for quantifying the target protein in serum

  • qRT-PCR reagents for measuring target mRNA levels in the liver

Protocol:

  • Administer the tri-GalNAc-siRNA conjugates to mice via subcutaneous injection at different dose levels.

  • Collect blood samples at various time points post-injection.

  • At the end of the study, harvest the livers.

  • Measure the concentration of the target protein in the serum using ELISA.

  • Measure the levels of the target mRNA in the liver using qRT-PCR to confirm gene silencing at the molecular level.

ASGPR-Mediated Endocytosis Pathway

The high-affinity binding of the tri-GalNAc ligand to the ASGPR on the surface of hepatocytes triggers a cascade of events leading to the internalization of the conjugate. This process, known as receptor-mediated endocytosis, is primarily a clathrin-mediated process.

G cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm Binding 1. Tri-GalNAc Conjugate Binds to ASGPR Clathrin_Pit 2. Complex Accumulates in Clathrin-Coated Pits Binding->Clathrin_Pit Endosome 3. Formation of Early Endosome Clathrin_Pit->Endosome Endocytosis Dissociation 4. pH-Mediated Dissociation of Ligand from Receptor Endosome->Dissociation Recycling 5. ASGPR Recycles to the Cell Surface Dissociation->Recycling Late_Endosome 6. Trafficking to Late Endosome/Lysosome Dissociation->Late_Endosome Release 7. Release of Therapeutic Payload Late_Endosome->Release

Upon binding, the ligand-receptor complex is internalized into the cell within clathrin-coated vesicles. These vesicles then mature into early endosomes. The acidic environment of the endosome facilitates the dissociation of the tri-GalNAc conjugate from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, while the therapeutic payload is trafficked to its site of action within the cell.

Conclusion

The length and structure of the linker in tri-GalNAc conjugates are critical design parameters that can significantly influence their therapeutic efficacy. While a variety of linker designs have proven to be effective, the optimal linker should provide the necessary flexibility and spatial arrangement of the GalNAc residues to ensure high-affinity binding to the ASGPR. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker designs, enabling the rational design of next-generation hepatocyte-targeted therapeutics with improved potency and pharmacokinetic profiles.

References

A Comparative Guide to Tri-GalNAc-siRNA and Unconjugated siRNA for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has opened up new frontiers in therapeutic development. However, the effective in vivo delivery of small interfering RNAs (siRNAs) remains a critical challenge. This guide provides an objective comparison of two prominent strategies: the targeted delivery of tri-antennary N-acetylgalactosamine (tri-GalNAc) conjugated siRNAs and the use of unconjugated siRNAs. This comparison is supported by experimental data to inform researchers and drug developers on the current landscape of siRNA-based therapeutics.

Executive Summary

Tri-GalNAc-siRNA conjugates have emerged as a leading platform for therapeutic gene silencing in the liver. By hijacking the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes, these conjugates achieve highly efficient, specific, and durable gene knockdown. In stark contrast, unconjugated siRNAs face significant hurdles in vivo, including rapid degradation by nucleases, poor cellular uptake, and rapid clearance, rendering them largely ineffective without a delivery vehicle. While lipid nanoparticles (LNPs) can be used to deliver unconjugated siRNAs, the tri-GalNAc platform offers a more targeted approach with a distinct pharmacokinetic and pharmacodynamic profile.

Data Presentation: Performance Comparison

The following tables summarize the key quantitative differences between tri-GalNAc-siRNA and unconjugated siRNA based on preclinical and clinical findings.

ParameterTri-GalNAc-siRNAUnconjugated siRNA
Targeting Moiety Tri-antennary N-acetylgalactosamineNone
Target Receptor Asialoglycoprotein Receptor (ASGPR) on hepatocytesNon-specific
Primary Target Organ LiverN/A (rapidly cleared)
In Vivo Stability High (chemically modified)Very Low (rapidly degraded)
Cellular Uptake Receptor-mediated endocytosisInefficient
Efficacy Potent and durable gene silencingIneffective in vivo
Duration of Action Weeks to months[1][2][3]Minutes to hours
Off-Target Effects Can be mitigated by chemical modifications[4][5]High potential if delivered non-specifically
Safety Profile Generally well-tolerated; hepatotoxicity can be managedPoor due to lack of specificity and potential for immunostimulation

Table 1: High-Level Comparison of Tri-GalNAc-siRNA and Unconjugated siRNA.

MetricTri-GalNAc-siRNALNP-Delivered Unconjugated siRNA
Dose for Similar Knockdown LowerHigher
Duration of Effect Significantly longer (months)Shorter (days to weeks)
Tissue Accumulation Primarily liverLiver, spleen, and other RES organs
Administration Route SubcutaneousIntravenous
RISC Loading SustainedMore transient

Table 2: Comparative Efficacy and Pharmacodynamics of Tri-GalNAc-siRNA vs. LNP-Delivered Unconjugated siRNA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison.

In Vivo Efficacy Study in Mice
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Test Articles:

    • Tri-GalNAc-siRNA targeting a specific hepatic gene (e.g., Factor IX).

    • Unconjugated siRNA with the same sequence (typically delivered in a vehicle like LNP for a meaningful comparison).

    • Saline or a non-targeting siRNA control.

  • Administration:

    • Tri-GalNAc-siRNA: Subcutaneous injection at doses ranging from 1 to 10 mg/kg.

    • LNP-formulated siRNA: Intravenous injection at adjusted doses to achieve similar initial knockdown.

  • Sample Collection: Liver tissue and serum samples are collected at various time points (e.g., 24 hours, 7 days, 14 days, and monthly) post-administration.

  • Analysis:

    • Target mRNA Knockdown: Measured by quantitative reverse transcription PCR (qRT-PCR) of RNA extracted from liver homogenates.

    • Target Protein Levels: Assessed by ELISA or Western blot from serum or liver lysates.

    • siRNA Quantification: Levels of siRNA in the liver and in the RNA-induced silencing complex (RISC) can be measured using methods like stem-loop RT-qPCR.

Assessment of Off-Target Effects and Hepatotoxicity in Rats
  • Animal Model: Sprague-Dawley rats are often used as they are considered a sensitive species for evaluating hepatotoxicity of GalNAc-siRNAs.

  • Dosing Regimen: Repeat subcutaneous administration of exaggerated doses (e.g., up to 100 mg/kg) to assess the safety profile.

  • Monitoring:

    • Clinical Observations: Daily monitoring for any adverse effects.

    • Serum Chemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at multiple time points.

    • Histopathology: Microscopic examination of liver tissue for signs of cellular damage, inflammation, or necrosis.

  • Off-Target Analysis:

    • Transcriptome-wide analysis: RNA sequencing of liver tissue to identify unintended changes in gene expression.

    • Bioinformatic analysis: Searching for seed sequence matches of the siRNA in the 3' UTRs of off-target transcripts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GalNAc_siRNA_Mechanism cluster_extracellular Extracellular Space cluster_cell Hepatocyte Tri-GalNAc-siRNA Tri-GalNAc-siRNA ASGPR ASGPR Tri-GalNAc-siRNA->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis RISC_Loading RISC Loading Endosome->RISC_Loading Endosomal Escape & siRNA Release Target_mRNA Target mRNA RISC_Loading->Target_mRNA Target Recognition mRNA_Cleavage mRNA Cleavage Target_mRNA->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Mechanism of Action for Tri-GalNAc-siRNA.

Experimental_Workflow Start In Vivo Study Start Dosing Animal Dosing (SC or IV) Start->Dosing Sample_Collection Tissue & Serum Collection (Multiple Time Points) Dosing->Sample_Collection RNA_Extraction RNA Extraction (Liver) Sample_Collection->RNA_Extraction Protein_Analysis Protein Analysis (Serum/Liver) Sample_Collection->Protein_Analysis qRT_PCR qRT-PCR for mRNA Levels RNA_Extraction->qRT_PCR ELISA_WB ELISA / Western Blot Protein_Analysis->ELISA_WB Data_Analysis Data Analysis & Comparison qRT_PCR->Data_Analysis ELISA_WB->Data_Analysis

Caption: In Vivo Efficacy Experimental Workflow.

Conclusion

The in vivo comparison between tri-GalNAc-siRNA and unconjugated siRNA is decisively in favor of the conjugated approach for hepatic gene silencing. The tri-GalNAc ligand bestows upon the siRNA the critical properties of stability, targeted delivery, and sustained action that are absent in its unconjugated counterpart. While unconjugated siRNAs delivered via LNPs have shown clinical success, the tri-GalNAc platform offers advantages in terms of subcutaneous administration and a more targeted safety profile. Advances in the chemical design of GalNAc-siRNAs continue to enhance their potency and duration of effect, further solidifying their position as a leading modality in RNAi therapeutics. Researchers and drug developers should consider the specific therapeutic application and target tissue when choosing an siRNA delivery strategy, with tri-GalNAc-siRNA being the current gold standard for liver-directed therapies.

References

Validating Hepatocyte Specificity of Tri-GalNAc-COOH Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asialoglycoprotein receptor (ASGPR), exclusively and abundantly expressed on the surface of hepatocytes, presents a highly attractive target for liver-specific drug delivery.[1][2][3] Triantennary N-acetylgalactosamine (tri-GalNAc) has emerged as a high-affinity ligand for ASGPR, enabling efficient and selective delivery of a wide range of therapeutic payloads to the liver.[4][5] This guide provides an objective comparison of tri-GalNAc-COOH's performance with other alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the design and validation of hepatocyte-specific targeting strategies.

Performance Comparison: this compound vs. Alternative Targeting Ligands

The efficacy of a targeting ligand is primarily determined by its binding affinity to the receptor and its ability to trigger receptor-mediated endocytosis. Tri-GalNAc ligands have demonstrated superior performance in these aspects compared to mono- and bivalent GalNAc ligands, as well as other galactose-based structures.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies, highlighting the superior hepatocyte targeting efficiency of tri-GalNAc-based conjugates.

Table 1: In Vitro Binding Affinity and Cellular Uptake

Ligand/ConjugateCell LineAssay TypeMetricValueReference
Tri-GalNAc-FITC HepG2 (ASGPR+)Flow CytometryCellular Uptake (MFI)High
Tri-GalNAc-FITC HeLa (ASGPR-)Flow CytometryCellular Uptake (MFI)Negligible
Peptide 5S-FITC (helical tri-GalNAc) HepG2 (ASGPR+)Flow CytometryCellular Uptake (MFI)Higher than Tri-GalNAc-FITC
Peptide 5S-FITC (helical tri-GalNAc) HeLa (ASGPR-)Flow CytometryCellular Uptake (MFI)Negligible
Bicyclic Bridged Ketal (monomer) Immobilized ASGPRSurface Plasmon Resonance1/Kads (µM)7.2
GalNAc (monomer) Immobilized ASGPRSurface Plasmon Resonance1/Kads (µM)40
Tri-GalNAc-biotin + NA-650 HepG2 (ASGPR+)Plate ReaderCellular Uptake (Fluorescence)Significant
This compound + NA-650 HepG2 (ASGPR+)Plate ReaderCellular Uptake (Fluorescence)No uptake

MFI: Mean Fluorescence Intensity. NA-650: Fluorescently labeled NeutrAvidin. Note: this compound itself is a ligand and requires conjugation to a payload to mediate its uptake.

Table 2: In Vivo Liver Targeting Efficiency

ConjugateAnimal ModelImaging/Analysis MethodKey FindingReference
Alexab-C5-(BC)3 (Trivalent Bicyclic Ketal) MouseBiodistributionIncreased hepatocellular uptake and prolonged retention compared to GalNAc conjugate.
[68Ga] GN-01 (Tri-GalNAc PET probe) RatPET-CT ImagingHigh and specific liver uptake.
GalNAc-siRNA conjugates Preclinical modelsPharmacodynamic studiesEfficient silencing of target genes in the liver.
Pullulan-decorated Nanoparticles Not specifiedNot specifiedHigh selectivity in liver uptake (hepatocyte:non-parenchymal cell ratio 85:15).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding and implementing hepatocyte-specific targeting strategies.

ASGPR_Mediated_Endocytosis ASGPR-Mediated Endocytosis of a Tri-GalNAc Conjugate cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm Tri-GalNAc_Drug Tri-GalNAc-Drug Conjugate ASGPR ASGPR Tri-GalNAc_Drug->ASGPR 1. High-affinity binding Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit 2. Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Coated_Pit->Early_Endosome 3. Vesicle formation Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 4. Maturation & pH drop Recycling_Vesicle Recycling Vesicle Early_Endosome->Recycling_Vesicle Receptor dissociation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome 5. Fusion Drug_Release Drug Release & Action Late_Endosome->Drug_Release Drug escapes endosome Lysosome->Drug_Release Payload degradation/release Recycling_Vesicle->ASGPR 6. ASGPR recycling

Caption: ASGPR-mediated endocytosis pathway.

Experimental_Workflow Workflow for Validating Hepatocyte Specificity cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding_Assay 1. Binding Affinity Assay (e.g., SPR, Competition Assay) Cell_Uptake 2. Cellular Uptake Assay (ASGPR+ vs ASGPR- cells) Binding_Assay->Cell_Uptake Microscopy 3. Subcellular Localization (Confocal Microscopy) Cell_Uptake->Microscopy Biodistribution 4. Biodistribution Study (e.g., PET/CT, IVIS) Microscopy->Biodistribution Pharmacodynamics 5. Pharmacodynamic Study (Target engagement in liver) Biodistribution->Pharmacodynamics Toxicology 6. Toxicology Study (Assess off-target effects) Pharmacodynamics->Toxicology

Caption: Experimental validation workflow.

Targeting_Comparison Comparison of Liver Targeting Moieties cluster_asgpr ASGPR Ligands cluster_other Other Strategies Targeting_Strategies Hepatocyte Targeting Strategies Tri-GalNAc Tri-GalNAc (High Affinity, High Specificity) Targeting_Strategies->Tri-GalNAc Galactose Galactose/GalNAc Monomers (Lower Affinity) Targeting_Strategies->Galactose Lactobionic_Acid Lactobionic Acid Targeting_Strategies->Lactobionic_Acid Antibodies Antibodies (e.g., against liver-specific antigens) Targeting_Strategies->Antibodies Aptamers Aptamers Targeting_Strategies->Aptamers Size_Based Size-Based Targeting (Enhanced Permeability and Retention) Targeting_Strategies->Size_Based

Caption: Liver targeting moiety comparison.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible validation of hepatocyte-specific targeting.

Competitive Binding Assay to Determine ASGPR Affinity

Objective: To determine the binding affinity (e.g., IC50, Kd) of the tri-GalNAc conjugate to the ASGPR.

Materials:

  • ASGPR-expressing cells (e.g., HepG2).

  • Radiolabeled or fluorescently labeled ligand with known affinity for ASGPR.

  • Test conjugate (tri-GalNAc-payload).

  • Cell culture medium and buffers.

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and culture until confluent.

  • Competition Setup: Incubate the cells with a fixed concentration of the labeled ligand and varying concentrations of the test conjugate for 2 hours at 4°C to prevent internalization.

  • Washing: Wash the cells multiple times with cold PBS to remove unbound ligands.

  • Cell Lysis: Lyse the cells to release the bound labeled ligand.

  • Quantification: Measure the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test conjugate. Calculate the IC50 value, which is the concentration of the test conjugate that inhibits 50% of the binding of the labeled ligand. The dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.

In Vitro Cellular Uptake Assay

Objective: To quantify and visualize the cellular uptake of the tri-GalNAc conjugate in ASGPR-positive and ASGPR-negative cells.

Materials:

  • ASGPR-positive cells (e.g., HepG2).

  • ASGPR-negative cells (e.g., HeLa) as a negative control.

  • Fluorescently labeled tri-GalNAc conjugate.

  • Flow cytometer.

  • Confocal microscope.

Protocol:

  • Cell Treatment: Incubate both HepG2 and HeLa cells with the fluorescently labeled tri-GalNAc conjugate at a specific concentration for a defined period (e.g., 4 hours) at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of conjugate uptake.

  • Confocal Microscopy Analysis:

    • Grow cells on coverslips and treat as described in step 1.

    • Fix and permeabilize the cells.

    • Stain for specific subcellular compartments (e.g., lysosomes using LysoTracker).

    • Image the cells using a confocal microscope to visualize the subcellular localization of the conjugate.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution of the tri-GalNAc conjugate in an animal model.

Materials:

  • Animal model (e.g., mice or rats).

  • Radiolabeled (e.g., with 68Ga or 111In) or fluorescently labeled (e.g., with a near-infrared dye) tri-GalNAc conjugate.

  • Imaging system (e.g., PET/CT scanner, SPECT scanner, or in vivo imaging system - IVIS).

Protocol:

  • Conjugate Administration: Administer the labeled tri-GalNAc conjugate to the animals via intravenous injection.

  • In Vivo Imaging: At various time points post-injection, anesthetize the animals and perform whole-body imaging using the appropriate imaging modality.

  • Ex Vivo Analysis (Optional but recommended):

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, kidneys, heart, lungs, etc.).

    • Measure the radioactivity in each organ using a gamma counter or the fluorescence using an imaging system.

  • Data Analysis: Quantify the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and assess the extent of liver targeting.

By following these standardized protocols and utilizing the comparative data provided, researchers can effectively validate the hepatocyte specificity of their this compound targeted therapies, paving the way for the development of safer and more effective treatments for liver diseases.

References

A Comparative Guide to Tri-GalNAc-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors. Among the innovative technologies in this field, tri-GalNAc-mediated protein degradation has garnered significant attention for its ability to specifically target and eliminate extracellular and membrane-bound proteins. This guide provides an objective comparison of tri-GalNAc-mediated protein degradation with other prominent degradation technologies, supported by experimental data and detailed protocols.

Overview of Protein Degradation Technologies

Targeted protein degradation technologies primarily leverage the cell's natural protein disposal machinery. The two main pathways exploited are the ubiquitin-proteasome system (UPS) for intracellular proteins and the endo-lysosomal pathway for extracellular and membrane proteins.

  • Tri-GalNAc-Mediated Degradation (via LYTACs): This approach utilizes Lysosome-Targeting Chimeras (LYTACs) that are engineered with a trivalent N-acetylgalactosamine (tri-GalNAc) ligand. This ligand specifically binds to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes). This binding triggers the internalization of the LYTAC along with its target protein, leading to subsequent degradation in the lysosome[1][2]. This technology is particularly promising for liver-specific targeting of extracellular and membrane proteins[3].

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. PROTACs are primarily designed to degrade intracellular proteins.

  • First-Generation LYTACs (CI-M6PR-mediated): The initial iteration of LYTACs utilized ligands for the cation-independent mannose-6-phosphate receptor (CI-M6PR) to direct extracellular and membrane proteins to the lysosome for degradation. The CI-M6PR is more broadly expressed than ASGPR, offering the potential for targeting a wider range of cell types.

Quantitative Performance Comparison

The efficacy of different protein degradation technologies can be assessed by quantifying the reduction in the target protein levels. The following tables summarize key performance data from published studies.

Technology Target Protein Cell Line Degrader Concentration Time Point Degradation Efficiency (%) Reference
Tri-GalNAc LYTAC EGFRHEP3B10 nM48 h>70%
Tri-GalNAc LYTAC HER2HEPG210 nM48 h75%
Tri-GalNAc LYTAC IntegrinsHEPG2100 nM44 hSignificant reduction
CI-M6PR LYTAC EGFRHeLa100 nM24 h>70%
PROTAC (MZ1) BRD4HeLa1 µM2 h~90%
PROTAC (dBET1) BRD4HeLa1 µM8 h~80%

Note: Degradation efficiency can vary significantly based on the specific degrader molecule, target protein, cell line, and experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

Tri-GalNAc-Mediated Protein Degradation Pathway

Tri_GalNAc_Pathway Tri-GalNAc-Mediated Protein Degradation Pathway cluster_cell Hepatocyte ASGPR ASGPR Ternary_Complex Ternary Complex (Target-LYTAC-ASGPR) ASGPR->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Binding Tri_GalNAc_LYTAC Tri-GalNAc LYTAC Tri_GalNAc_LYTAC->Ternary_Complex Endosome Endosome Ternary_Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Protein Degradation Lysosome->Degradation

Caption: Mechanism of tri-GalNAc-mediated protein degradation via ASGPR.

Experimental Workflow for Validation

Experimental_Workflow Experimental Workflow for Validation of Protein Degradation Cell_Culture 1. Cell Culture (e.g., HEPG2, HEP3B) Treatment 2. Treatment (with LYTAC/PROTAC) Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting Treatment->Cell_Harvesting Lysate_Preparation 4. Cell Lysate Preparation (for intracellular proteins) Cell_Harvesting->Lysate_Preparation Surface_Staining 4. Surface Protein Staining (for membrane proteins) Cell_Harvesting->Surface_Staining Western_Blot 5a. Western Blot Analysis Lysate_Preparation->Western_Blot Flow_Cytometry 5b. Flow Cytometry Analysis Surface_Staining->Flow_Cytometry Data_Analysis 6. Data Analysis & Quantification Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing protein degradation efficiency.

Detailed Experimental Protocols

Western Blot for Intracellular Protein Degradation

This protocol is adapted from established Western blotting procedures.

1. Materials and Reagents:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • Polyacrylamide gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

2. Procedure:

  • Cell Lysis: After treatment with the degrader, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by heating.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and run electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, normalizing the target protein signal to the loading control.

Flow Cytometry for Surface Protein Degradation

This protocol is based on standard flow cytometry procedures for analyzing surface protein expression.

1. Materials and Reagents:

  • Phosphate-buffered saline (PBS).

  • FACS buffer (e.g., PBS with 2% FBS).

  • Fluorophore-conjugated primary antibody against the target protein.

  • Fixable viability dye.

  • Flow cytometer.

2. Procedure:

  • Cell Harvesting: After treatment, gently detach the cells (if adherent) and wash them with cold PBS.

  • Staining: Resuspend the cells in FACS buffer and incubate with the fluorophore-conjugated primary antibody on ice, protected from light.

  • Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Washing: Wash the cells to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the live, single-cell population and quantify the median fluorescence intensity (MFI) of the target protein staining. The percentage of degradation is calculated relative to the control-treated cells.

Comparison of Alternatives

Feature Tri-GalNAc-Mediated Degradation (LYTACs) PROTACs First-Generation LYTACs (CI-M6PR)
Target Location Extracellular & Membrane-boundIntracellularExtracellular & Membrane-bound
Degradation Pathway LysosomalProteasomalLysosomal
Cell Specificity High (Liver-specific via ASGPR)Broad (depends on E3 ligase expression)Broad (CI-M6PR is widely expressed)
Advantages - High tissue specificity, potentially reducing off-target effects.- Can target proteins lacking intracellular domains.- Can target "undruggable" intracellular proteins.- Catalytic mechanism of action.- Applicable to a wider range of cell types than tri-GalNAc LYTACs.
Disadvantages - Primarily limited to liver-resident cells.- Larger molecule size may affect pharmacokinetics.- Potential for off-target effects.- "Hook effect" can limit efficacy at high concentrations.- Requires cell permeability.- Less tissue specificity compared to tri-GalNAc LYTACs.- Potential for off-target effects due to broad receptor expression.

Conclusion

Tri-GalNAc-mediated protein degradation represents a highly specific and potent strategy for eliminating extracellular and membrane-bound proteins in the liver. Its key advantage lies in the targeted delivery to hepatocytes via the ASGPR, which minimizes the potential for off-target effects in other tissues. While PROTACs have shown remarkable success in degrading intracellular proteins and first-generation LYTACs offer broader cell-type applicability, the liver-centric approach of tri-GalNAc-LYTACs provides a unique therapeutic window for treating liver-associated diseases. The choice of degradation technology will ultimately depend on the specific target protein, its subcellular localization, and the desired therapeutic application. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating this exciting and rapidly evolving field.

References

A Comparative Analysis of Tri-GalNAc-COOH from Various Suppliers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, the quality and consistency of reagents are paramount. Tri-antennary N-acetylgalactosamine with a carboxylic acid linker (tri-GalNAc-COOH) is a critical component in the targeted delivery of therapeutics, particularly siRNA, to hepatocytes. This guide provides a comparative analysis of this compound available from different suppliers, focusing on publicly available data and outlining essential experimental protocols for in-house validation.

This compound serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells.[1][2][] This interaction facilitates the rapid endocytosis of conjugated drug molecules, making it a cornerstone of modern liver-targeted therapies.[1][4] Given its central role, selecting a reliable supplier for this reagent is a crucial step in the research and development pipeline.

Supplier and Product Specification Overview

A survey of prominent suppliers reveals variations in the reported purity and available documentation for this compound. The following table summarizes the publicly available specifications from several key suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

SupplierProduct NameCatalog NumberPurity SpecificationCAS NumberAdditional Information
Bio-Techne (Tocris) tri-GalNAc COOH7401≥90% (HPLC)1953146-81-0Certificate of Analysis available by batch number.
MedChemExpress This compoundHY-13948299%1953146-81-0Data sheet, MSDS, and protocol available for download.
BroadPharm Tri-GalNAc -COOHBP-41315Not specified1953146-81-0NMR and SDS available for viewing.
CD Bioparticles This compoundN/A98%1953146-81-0Basic product specifications provided.
TargetMol This compoundT39370Not specified1953146-81-0Solubility information and general protocols available.
Immunomart This compoundT393700.99131953146-81-0Basic product details provided.

Note: The information in this table is based on data available on the suppliers' websites and may be subject to change.

Essential Experimental Protocols for Quality Assessment

To ensure the suitability of this compound for its intended application, a series of in-house validation experiments are recommended. The following protocols outline key analytical methods for purity, identity, and functional assessment.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To verify the purity of the this compound sample and confirm its molecular weight.

Methodology:

  • Sample Preparation: Dissolve the this compound from each supplier in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

    • Detection: UV detection at 214 nm and 280 nm.

    • Analysis: The purity is determined by integrating the area of the main peak relative to the total peak area.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra for the major peak to confirm that the observed molecular weight corresponds to the expected molecular weight of this compound (C75H134N10O35, MW: ~1735.9 g/mol ).

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Results A This compound (from supplier) B Dissolve in Mobile Phase A->B C HPLC System B->C D UV Detector C->D Purity E Mass Spectrometer C->E Identity F Purity Data (% Area) D->F G Molecular Weight Confirmation E->G

Caption: Workflow for Purity and Identity Verification.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Analysis: Compare the observed chemical shifts and coupling constants with a reference spectrum or with expected values based on the known structure of this compound. Key signals to verify include those from the N-acetyl groups, the sugar protons, and the linker.

NMR_Workflow A Dissolve this compound in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis C->D E Structural Confirmation D->E

Caption: NMR Spectroscopy Workflow for Structural Confirmation.

Functional Assessment: Conjugation to a Model Molecule

Objective: To evaluate the reactivity of the carboxylic acid group for conjugation.

Methodology:

  • Activation of Carboxylic Acid: Activate the carboxylic acid group of this compound using a standard coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Conjugation Reaction: React the activated this compound with a model amine-containing molecule (e.g., a fluorescently labeled peptide or a small molecule with a primary amine).

  • Analysis of Conjugation Efficiency:

    • Use HPLC or LC-MS to monitor the progress of the reaction and quantify the formation of the conjugate.

    • Compare the conjugation efficiency between this compound samples from different suppliers under identical reaction conditions.

The Role of this compound in Hepatocyte Targeting

The tri-GalNAc ligand is designed to engage the ASGPR on hepatocytes, leading to receptor-mediated endocytosis of the conjugated therapeutic. This process is a highly efficient pathway for delivering drugs specifically to the liver.

ASGPR_Pathway cluster_cell Hepatocyte cluster_extracellular Extracellular Space ASGPR ASGPR Endosome Endosome ASGPR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion RISC RISC Endosome->RISC Endosomal Escape (siRNA release) mRNA Target mRNA RISC->mRNA Binding Degradation mRNA Degradation mRNA->Degradation Drug tri-GalNAc-siRNA Conjugate Drug->ASGPR Binding

References

Safety Operating Guide

Navigating the Safe Disposal of tri-GalNAc-COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like tri-GalNAc-COOH are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with established safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. According to safety data sheets, this compound can cause skin and eye irritation.[1] One supplier also classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant.[2] The following steps outline the in-laboratory procedure for preparing this compound waste for collection:

  • Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste. It should be collected in a dedicated, clearly labeled, and chemically resistant waste container.

  • Labeling: The waste container must be accurately labeled with the full chemical name ("this compound") and appropriate hazard symbols (e.g., irritant, environmentally hazardous).

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents.[2]

  • Documentation: Maintain a log of the waste generated, including the approximate quantity and date of accumulation.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe transport and disposal.

Hazard Summary for Disposal Considerations

For a quick reference, the following table summarizes the key hazards of this compound that necessitate its disposal as chemical waste.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.
Acute Oral Toxicity Harmful if swallowed.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_hazardous Is the waste considered hazardous chemical waste? start->is_hazardous yes_hazardous Segregate and collect in a dedicated, labeled container. is_hazardous->yes_hazardous Yes store_waste Store in a designated secondary containment area. yes_hazardous->store_waste professional_disposal Arrange for collection by a licensed hazardous waste disposal company. store_waste->professional_disposal end_disposal End: Proper Disposal Complete professional_disposal->end_disposal

Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for Tri-GalNAc-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds like Tri-GalNAc-COOH is paramount. This guide provides immediate safety, operational, and disposal information to facilitate secure laboratory practices.

This compound is identified as a substance that can cause skin irritation and serious eye irritation[1]. It may also be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[2]. Adherence to the following personal protective equipment (PPE) guidelines and handling procedures is critical to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the consistent use of appropriate protective gear.

Protective EquipmentSpecification and Use
Eye Protection Wear safety glasses with side-shields or goggles. If there is a risk of splashing, a face shield is recommended[1].
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and replaced if damaged.
Skin and Body Protection A laboratory coat should be worn at all times. For tasks with a higher risk of exposure, additional protective clothing may be necessary.
Respiratory Protection If working in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH-approved respirator.
Operational Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[2].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[2].

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.

Storage:

  • Temperature: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the substance and its container at an approved waste disposal plant. Do not allow the chemical to enter drains.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Safe Handling Workflow for this compound

The following diagram outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe Proceed with caution handling Chemical Handling in Fume Hood - Weighing - Dissolving ppe->handling experiment Experimental Use handling->experiment decontamination Decontamination - Clean workspace - Wash hands experiment->decontamination disposal Waste Disposal - Collect in labeled container - Dispose via approved facility decontamination->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.